molecular formula C7H8N6O B018576 (2,4-Diaminopteridin-6-yl)methanol CAS No. 945-24-4

(2,4-Diaminopteridin-6-yl)methanol

货号: B018576
CAS 编号: 945-24-4
分子量: 192.18 g/mol
InChI 键: CYNARAWTVHQHDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,4-Diaminopteridin-6-yl)methanol is a high-value pteridine derivative that serves as a versatile chemical intermediate in pharmaceutical research and development. With a molecular weight of 192.18 g/mol (C₇H₈N₆O), this compound is recognized as Methotrexate EP Impurity A , making it a critical reference standard for the analysis and quality control of the well-known anticancer drug, Methotrexate. Beyond its role as a pharmaceutical impurity, this chemical serves as a fundamental building block for the synthesis of more complex pteridine-based compounds . Its structure, featuring a hydroxymethyl group at the 6-position of the 2,4-diaminopteridine core, allows for further chemical modifications to create targeted inhibitors. The pteridine scaffold is of significant interest in medicinal chemistry, particularly in the development of multitarget inhibitors for antiparasitic applications . Research indicates that derivatives of this core structure can be optimized to selectively inhibit enzymes in the folate pathway of trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, which are responsible for neglected tropical diseases. Product Specifications: • CAS Number: 945-24-4 • Molecular Formula: C₇H₈N₆O • Molecular Weight: 192.18 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C. Attention: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNARAWTVHQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915479
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-24-4, 57963-59-4, 73978-41-3
Record name 2,4-Diamino-6-hydroxymethylpteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxymethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymethyl-2,4-pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Diaminopteridin-6-yl)methanol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073978413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-diaminopteridin-6-yl)methanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-diaminopteridine-6-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RU16O4RO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2,4-Diaminopteridin-6-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (2,4-Diaminopteridin-6-yl)methanol

Introduction

This compound, a pteridine derivative, is a significant compound in pharmaceutical research and development. It serves as a versatile chemical intermediate and a fundamental building block for the synthesis of more complex molecules.[1] Notably, it is recognized as Methotrexate EP Impurity A, making it a critical reference standard for the quality control and analysis of the widely used anticancer drug, Methotrexate.[1] The pteridine scaffold of this compound is of great interest in medicinal chemistry, particularly for developing inhibitors for various biological targets.[1] Its structure, featuring a hydroxymethyl group at the 6-position, allows for diverse chemical modifications to create targeted therapeutic agents, including multitarget inhibitors for antiparasitic applications against diseases caused by parasites like Trypanosoma brucei and Leishmania species.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common hydrochloride salt form are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
IUPAC Name This compound[1]
Synonyms 2,4-Diamino-6-(hydroxymethyl)pteridine, 2,4-Diamino-6-pteridinemethanol, Methotrexate EP Impurity A
CAS Number 945-24-4 (free base)[1]; 73978-41-3 (hydrochloride)[2][3]
Molecular Formula C₇H₈N₆O (free base)[1]; C₇H₈N₆O·HCl (hydrochloride)[3]
Molecular Weight 192.18 g/mol (free base)[1]; 228.64 g/mol (hydrochloride)[3]
Appearance White to light yellow crystalline powder[2][4], Light Brown to Dark Yellow Solid
Melting Point >300 °C[3]; 333-334 °C (decomp.)[5]; 220 °C (lit.) (hydrochloride)[2]
Boiling Point 560.2±60.0 °C (Predicted)[5]; 636.5ºC at 760 mmHg (hydrochloride)[3]
Solubility Sparingly soluble in water[4]; DMSO (Slightly), Methanol (Slightly, Heated)
pKa 12.00±0.10 (Predicted)
Storage Keep in a dark place, under an inert atmosphere at 2-8°C.[1]
InChI Key CYNARAWTVHQHDI-UHFFFAOYSA-N (free base)[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing the target compound from tetraaminopyrimidine sulfate.

Materials:

  • Tetraaminopyrimidine sulfate

  • Barium chloride

  • 4 M Sodium acetate solution

  • Dihydroxyacetone

  • Cysteine hydrochloride monohydrate

  • 10% Acetic acid

  • Concentrated hydrochloric acid

  • Activated carbon

  • Ammonia solution

  • Ethanol

  • Water

Procedure:

  • Preparation of Filtrate: An aqueous suspension of tetraaminopyrimidine sulfate (30 mmol) is prepared. Barium chloride (30 mmol) is added rapidly, and the mixture is heated at 100°C for 10 minutes. After cooling to room temperature, the precipitated barium sulfate is removed by filtration.[6]

  • Reaction Mixture: The filtrate is transferred to a 1 L three-necked round-bottom flask containing 450 mL of a 4 M aqueous sodium acetate solution, dihydroxyacetone (90 mmol), and cysteine hydrochloride monohydrate (30 mmol).[6]

  • Reaction: The mixture is stirred at room temperature and left open to the air for 24 hours.[6]

  • Isolation of Crude Product: Upon completion, a yellow solid precipitates. This crude product is collected by filtration, washed sequentially with water and ethanol, and dried overnight in a heated vacuum oven. This yields the crude 2,4-diamino-6-hydroxymethylpteridine.[6]

  • Purification: The crude yellow solid is dissolved in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. The solution is heated to 75°C.[6]

  • Decolorization: Activated carbon is added to the heated solution, which is then filtered while hot.[6]

  • Precipitation and Final Product Collection: The filtrate is neutralized with ammonia solution, causing a bright yellow solid to precipitate. This purified product is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. It is then dried overnight in a heated vacuum oven.[6]

Biological Activity and Signaling Pathways

This compound is a crucial precursor for synthesizing biologically active molecules.[1] Its structural analogs are particularly known for their ability to inhibit Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the conversion of dihydrofolate (FH2) to tetrahydrofolate (FH4), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the therapeutic effects of well-known antifolate drugs like Methotrexate.[1] Analogs built from the 2,4-diaminopteridine core, structurally related to this compound, are designed to act as potent DHFR inhibitors.[1] This compound serves as a key starting material for creating such inhibitors.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the compound and the biological pathway it influences.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Tetraaminopyrimidine Sulfate + Barium Chloride B Heat (100°C) & Filter A->B C Filtrate B->C D Add Dihydroxyacetone & Cysteine HCl in NaOAc buffer C->D E Stir at RT for 24h D->E F Crude Product (Yellow Solid) E->F G Dissolve in 10% Acetic Acid + HCl F->G H Heat (75°C) & Add Activated Carbon G->H I Hot Filtration H->I J Neutralize with Ammonia I->J K Purified Product J->K L Wash (Water, EtOH) & Dry K->L

Caption: Synthesis and purification workflow for this compound.

FH2 Dihydrofolate (FH2) DHFR Dihydrofolate Reductase (DHFR) FH2->DHFR Substrate FH4 Tetrahydrofolate (FH4) DNA DNA Synthesis (Purines, Thymidylate) FH4->DNA DHFR->FH4 Catalyzes Inhibitor This compound Analogs (e.g., Methotrexate) Inhibitor->DHFR Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by pteridine analogs.

References

(2,4-Diaminopteridin-6-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 945-24-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diaminopteridin-6-yl)methanol is a pivotal pteridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological significance. It is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and development, particularly those working with antifolate agents and related heterocyclic compounds.

Physicochemical Properties

This compound is a solid, light brown to dark yellow powder.[2] Its fundamental physicochemical properties are summarized in the table below, providing essential data for laboratory handling, characterization, and experimental design.

PropertyValueSource
CAS Number 945-24-4[1]
Molecular Formula C₇H₈N₆O[1][3]
Molecular Weight 192.18 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 2,4-Diamino-6-pteridinemethanol, Methotrexate EP Impurity A[2][4]
Melting Point 333-334 °C (decomposes)[2]
Boiling Point 560.2±60.0 °C (Predicted)[2]
Density 1.673±0.06 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in water. Soluble in DMSO (Slightly), Methanol (Slightly, Heated).[2][5][6]
Storage Keep in a dark place, under an inert atmosphere at 2-8°C.[1][2]

Synthesis

The synthesis of this compound is a critical process, often serving as a key step in the production of more complex molecules like Methotrexate.[7] The most common and effective method involves the condensation of a pyrimidine precursor with dihydroxyacetone.[1]

General Synthesis Pathway

The synthesis typically starts from 2,4,5,6-tetraaminopyrimidine, which is condensed with dihydroxyacetone. This reaction forms the pyrazine ring of the pteridine system and installs the hydroxymethyl group at the 6-position.[1] The reaction conditions, particularly the pH, are crucial for maximizing the yield of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct.[8][9]

Synthesis_Pathway 2,4,5,6-Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine Intermediate Condensation (Cyclization) 2,4,5,6-Tetraaminopyrimidine->Intermediate Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Intermediate Product This compound Intermediate->Product pH 2.5-5.5

Caption: General synthesis pathway of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound, adapted from established procedures.[3]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine Sulfate

  • Barium Chloride

  • Sodium Acetate

  • Dihydroxyacetone

  • Cysteine Hydrochloride Monohydrate

  • 10% Acetic Acid

  • Concentrated Hydrochloric Acid

  • Activated Carbon

  • Ammonia solution

  • Ethanol

  • Water

Procedure:

  • Preparation of Tetraaminopyrimidine: An aqueous suspension of tetraaminopyrimidine sulfate (7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol). The mixture is heated at 100°C for 10 minutes and then cooled. The precipitated barium sulfate is removed by filtration.[3]

  • Condensation Reaction: The filtrate containing the free tetraaminopyrimidine is added to a solution of 4 M sodium acetate (450 mL) containing dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol). The reaction mixture is stirred at room temperature and left open to the air for 24 hours.[3]

  • Isolation of Crude Product: The resulting yellow precipitate is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven to yield the crude product.[3]

  • Purification: The crude solid is dissolved in 10% acetic acid with a few drops of concentrated hydrochloric acid. The solution is heated to 75°C and treated with activated carbon, followed by hot filtration.[3]

  • Final Product Precipitation: The filtrate is neutralized with ammonia, leading to the precipitation of a bright yellow solid. This solid is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. The purified this compound is then dried in a vacuum oven.[3]

Biological Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry due to their biological activities, which are primarily centered around the folate metabolic pathway.

Role as a Precursor to Biologically Active Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex and potent molecules.[1] Its hydroxymethyl group at the 6-position is a key site for chemical modifications, allowing for the creation of targeted inhibitors.[1]

Biological_Applications Core This compound Derivatives Chemical Modifications Core->Derivatives MTX Methotrexate Derivatives->MTX Anticancer Antiparasitics Antiparasitic Agents Derivatives->Antiparasitics Antitrypanosomal, Antileishmanial Antimicrobials Antimicrobial Agents Derivatives->Antimicrobials Antibacterial

Caption: Applications of this compound as a precursor.

Inhibition of Dihydrofolate Reductase (DHFR)

Analogs based on the 2,4-diaminopteridine scaffold are well-known inhibitors of Dihydrofolate Reductase (DHFR).[1] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, which is the mechanism of action for drugs like methotrexate.[10]

Pteridine Reductase 1 (PTR1) Inhibition

Derivatives of the this compound scaffold have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1).[1] This enzyme is particularly important in trypanosomatid parasites, such as Leishmania and Trypanosoma, where it provides a metabolic bypass for the DHFR pathway.[1] Targeting PTR1 is therefore a promising strategy for the development of new antiparasitic drugs.[1]

Other Biological Activities

Research has also explored the potential of 2,4-diaminopteridine derivatives as:

  • Antimicrobial and Antiviral Agents: The pteridine core serves as a building block for novel antimicrobial and antiviral compounds.[1]

  • Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Certain derivatives have shown potent inhibitory activity against iNOS, suggesting potential applications in inflammatory conditions.[11]

  • Radical Scavengers and Anti-inflammatory Agents: Some N-alkylated 2,4-diaminopteridine derivatives have demonstrated radical-scavenging and anti-inflammatory properties.[12]

Role in Methotrexate Synthesis

This compound is a direct precursor in a multi-step synthesis of Methotrexate.[7] The hydroxymethyl group is typically converted to a bromomethyl group, which then undergoes further reactions to build the final methotrexate molecule.[7]

Methotrexate_Synthesis Start This compound Step1 Conversion to Hydrobromide Salt Start->Step1 Step2 Reaction with Triphenyldibromophosphorane Step1->Step2 Intermediate1 2,4-bis(triphenylphosphazino)- 6-bromomethylpteridine hydrobromide Step2->Intermediate1 Step3 Reaction with ethyl N-(p-methylamino) benzoylglutamate Intermediate1->Step3 Intermediate2 Phosphazino derivative of Methotrexate Ester Step3->Intermediate2 Step4 Hydrolysis Intermediate2->Step4 Final Methotrexate Step4->Final

Caption: Workflow for Methotrexate synthesis from this compound.

Analytical Information

As a known impurity of Methotrexate (designated as Methotrexate EP Impurity A), the analysis of this compound is important for quality control in pharmaceutical manufacturing.[1][4] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are used to detect and quantify its presence.[6]

Safety Information

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research and development. Its role as a precursor to Methotrexate and other biologically active pteridine derivatives underscores its importance in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and biological context, which should aid researchers in its effective utilization for the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Structure and Nomenclature of 2,4-Diaminopteridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and biological activities of 2,4-diaminopteridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including the inhibition of key enzymes such as dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Structure and Nomenclature

The core of this class of compounds is the pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings. The IUPAC name for the parent pteridine is pyrazino[2,3-d]pyrimidine. The numbering of the pteridine ring system is crucial for the unambiguous naming of its derivatives. For 2,4-diaminopteridine, the core structure consists of a pteridine ring with amino groups at positions 2 and 4.

Systematic nomenclature for derivatives follows IUPAC guidelines, where substituents on the pteridine ring are indicated by their locant number followed by the substituent name. For example, a derivative with a hydroxymethyl group at position 6 would be named 2,4-diamino-6-(hydroxymethyl)pteridine.

Synthesis of 2,4-Diaminopteridine Derivatives

The synthesis of 2,4-diaminopteridine derivatives can be achieved through several routes. Two common and effective methods are highlighted below.

Synthesis from 2,4,5,6-Tetraaminopyrimidine

A primary and versatile method for synthesizing the pteridine core is the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a 1,2-dicarbonyl compound. This reaction, a variation of the Gabriel-Isay synthesis, is a robust approach to construct the pyrazine ring of the pteridine scaffold. The regioselectivity of this condensation can often be controlled by adjusting the reaction pH.[1]

Synthesis via 2-Amino-3-cyanopyrazine Intermediates

An alternative and unequivocal route to 6-substituted 2,4-diaminopteridines involves the use of 2-amino-3-cyanopyrazine intermediates. This method allows for the introduction of a variety of substituents at the 6-position of the pteridine ring. The general strategy involves the synthesis of a substituted 2-amino-3-cyanopyrazine, followed by cyclization with guanidine to form the 2,4-diaminopteridine ring system.

Biological Activities and Quantitative Data

2,4-Diaminopteridine derivatives have been shown to exhibit a range of biological activities, primarily through the inhibition of specific enzymes. The following tables summarize the inhibitory concentrations (IC50) of selected derivatives against dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase.

CompoundTarget EnzymeIC50 (µM)Reference
N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a)pcDHFR0.21--INVALID-LINK--[2][3]
tgDHFR0.043--INVALID-LINK--[2][3]
maDHFR0.012--INVALID-LINK--[2][3]
rlDHFR4.4--INVALID-LINK--[2][3]
P218MavDHFR0.0043--INVALID-LINK--[4]
MabDHFR0.0008--INVALID-LINK--[4]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (1)P. falciparum0.009--INVALID-LINK--[5]
CompoundTarget EnzymeIC50 (µM)Reference
Compound 10biNOS18.85--INVALID-LINK--[6]
Compound 10iiNOS24.08--INVALID-LINK--[6]
FR038251iNOS1.7--INVALID-LINK--[7]
FR191863iNOS1.9--INVALID-LINK--[7]
AminoguanidineiNOS2.1--INVALID-LINK--[7]
Compound 36iNOS6.2--INVALID-LINK--[8]
CompoundTarget EnzymeIC50 (µM)Reference
Compound 9Soybean Lipoxygenase0.1--INVALID-LINK--[9][10]
Compound 10aSoybean Lipoxygenase0.1--INVALID-LINK--[9][10]
Compound 18dSoybean Lipoxygenase0.1--INVALID-LINK--[9][10]
Compound 18gLinoleic Acid Peroxidation0.1--INVALID-LINK--[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 2,4-diaminopteridine derivatives.

Synthesis of 2,4-Diamino-6-hydroxymethylpteridine[1][11][12][13]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine dihydrochloride

  • 1,3-Dihydroxyacetone

  • 50% Sodium hydroxide solution

  • Water

  • Ethanol

  • Oxygen (or air)

Procedure:

  • Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.

  • Adjust the pH of the solution to a range of 2.5 to 5.4 with a 50% sodium hydroxide solution. A pH of approximately 3.0 is often preferred.[11]

  • Prepare a solution of 70 g of 1,3-dihydroxyacetone in 500 mL of water.

  • Slowly add the dihydroxyacetone solution to the tetraaminopyrimidine solution while vigorously introducing oxygen (or air) into the reaction mixture. Maintain the temperature between 5°C and 8°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.

  • Precipitate the product by adding 200 g of sodium chloride and cooling the mixture to 5°C.

  • Filter the precipitate and wash it with water and then with ethanol.

  • Dry the product to obtain 2,4-diamino-6-hydroxymethylpteridine. A yield of 95.5 g with 96% purity can be achieved with this method.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The DHFR inhibition assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of a DHFR inhibitor slows down the rate of NADPH oxidation.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Test compounds (2,4-diaminopteridine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

  • Initiate the reaction by adding DHF and NADPH to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode at a constant temperature (e.g., 25°C).

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay[14][15][16]

Principle: The iNOS activity is determined by measuring the amount of nitric oxide (NO) produced, which is quantified by measuring its stable oxidation product, nitrite, using the Griess reagent.

Cell-Based Assay:

  • Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percent inhibition of NO production and determine the IC50 value.

Enzyme-Based Assay:

  • Prepare a reaction mixture containing iNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C.

  • Measure the production of NO using a nitric oxide analyzer or by quantifying the conversion of L-[14C]arginine to L-[14C]citrulline.

  • Calculate the percent inhibition and determine the IC50 value.

Lipoxygenase Inhibition Assay

Principle: The activity of lipoxygenase is assayed by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at 234 nm.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a cuvette, incubate the soybean lipoxygenase enzyme with the test compound in the borate buffer for a few minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for a set period (e.g., 3 minutes) at 25°C.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways in which 2,4-diaminopteridine derivatives are involved and a general experimental workflow for inhibitor screening are provided below using the DOT language for Graphviz.

G General Workflow for Screening 2,4-Diaminopteridine Derivatives as Enzyme Inhibitors cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead_opt Lead Optimization cluster_invivo In Vivo Evaluation start Design of 2,4-Diaminopteridine Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_assay Primary Enzyme Inhibition Assay (e.g., DHFR, iNOS, Lipoxygenase) purification->primary_assay determine_ic50 IC50 Determination primary_assay->determine_ic50 selectivity_assay Selectivity Profiling (against related enzymes) determine_ic50->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization admet_studies In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet_studies->lead_optimization animal_models In Vivo Efficacy Studies (Animal Models) lead_optimization->animal_models pk_pd_studies Pharmacokinetics (PK) and Pharmacodynamics (PD) animal_models->pk_pd_studies

Caption: General workflow for the screening of 2,4-diaminopteridine derivatives as enzyme inhibitors.

G Folate Metabolism and DHFR Inhibition Pathway folate Folate (F) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR dna_synthesis DNA Synthesis (Purines, Thymidylate) thf->dna_synthesis One-carbon transfer dhfr Dihydrofolate Reductase (DHFR) inhibitor 2,4-Diaminopteridine Derivatives inhibitor->dhfr Inhibition

Caption: Inhibition of the folate metabolism pathway by 2,4-diaminopteridine derivatives targeting DHFR.

G Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway Inhibition l_arginine L-Arginine no Nitric Oxide (NO) l_arginine->no iNOS l_citrulline L-Citrulline l_arginine->l_citrulline iNOS inflammation Inflammation (Vasodilation, Cytotoxicity) no->inflammation inos Inducible Nitric Oxide Synthase (iNOS) inhibitor 2,4-Diaminopteridine Derivatives inhibitor->inos Inhibition inflammatory_stimuli Inflammatory Stimuli (LPS, IFN-γ) inflammatory_stimuli->inos Induces expression

Caption: Inhibition of the iNOS signaling pathway by 2,4-diaminopteridine derivatives.

G Lipoxygenase (LOX) Pathway and Inhibition pufa Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) hydroperoxides Hydroperoxides (e.g., HPETEs) pufa->hydroperoxides LOX leukotrienes Leukotrienes hydroperoxides->leukotrienes inflammation Inflammatory Response leukotrienes->inflammation lox Lipoxygenase (LOX) inhibitor 2,4-Diaminopteridine Derivatives inhibitor->lox Inhibition

Caption: Inhibition of the lipoxygenase pathway by 2,4-diaminopteridine derivatives.

References

Navigating the Solubility Landscape of (2,4-Diaminopteridin-6-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of (2,4-Diaminopteridin-6-yl)methanol, a key intermediate in pharmaceutical research and a known impurity of the anticancer drug Methotrexate.[1] Addressed to researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines relevant experimental protocols for its determination, and provides a visual representation of a common synthetic pathway.

Executive Summary

This compound is a pteridine derivative with limited solubility in aqueous and many organic solvents, a critical factor influencing its handling, formulation, and bioavailability in pharmaceutical applications. This guide summarizes the current, albeit limited, public knowledge of its solubility profile, presents generalized methodologies for its empirical determination, and illustrates a typical synthesis workflow. The information herein is intended to provide a foundational understanding for researchers working with this compound.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents remains largely unpublished in publicly accessible literature. However, qualitative descriptions and some specific observations have been noted. The compound is generally characterized as being sparingly soluble in water.[2] The hydrochloride salt form of the compound is reported to be significantly more soluble than the free base.

The available qualitative solubility information in common organic solvents is summarized in the table below.

SolventTemperatureSolubilitySource
Dimethyl Sulfoxide (DMSO)AmbientSlightly Soluble[3]
MethanolHeatedSlightly Soluble[3]

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

The lack of extensive quantitative data underscores the necessity for empirical determination of solubility in solvent systems relevant to specific research and development needs.

Experimental Protocols for Solubility Determination

For a sparingly soluble compound such as this compound, several established methods can be employed to determine its solubility in various organic solvents. The choice of method often depends on the required accuracy, throughput, and the properties of the solvent.

Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4]

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For more rapid, albeit potentially less precise, solubility assessments, kinetic solubility methods are often used in early drug discovery. These typically involve the addition of a concentrated stock solution of the compound in a solvent like DMSO to the organic solvent of interest until precipitation is observed.

Synthesis Workflow of this compound

This compound is a crucial building block for the synthesis of more complex molecules, including analogs of the dihydrofolate reductase inhibitor, methotrexate.[1] A common synthetic route involves the cyclization of a pyrimidine precursor. The following diagram illustrates a generalized workflow for its synthesis and purification.

G A 2,4,5,6-Tetraaminopyrimidine C Condensation/Cyclization Reaction (in aqueous medium, often with controlled pH) A->C B Dihydroxyacetone B->C D Crude this compound (Precipitated solid) C->D E Filtration and Washing (with water and ethanol) D->E F Purification: Dissolution in dilute acid (e.g., acetic acid) E->F G Charcoal Treatment (optional) F->G H Neutralization and Precipitation (with a base, e.g., ammonia) G->H I Filtration, Washing, and Drying H->I J Purified this compound I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical research and development. While quantitative data is sparse, qualitative assessments indicate limited solubility. This guide provides a summary of the available information and outlines standard experimental protocols for researchers to determine solubility in their specific solvent systems. The provided synthesis workflow offers a visual guide to a common production method for this important chemical intermediate. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted.

References

The Unseen Player: A Technical Guide to (2,4-Diaminopteridin-6-yl)methanol as a Methotrexate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, is a potent antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR). The purity of methotrexate is paramount to its safety and efficacy, as impurities can introduce unforeseen toxicities and potentially compromise therapeutic outcomes. Among the known impurities, (2,4-Diaminopteridin-6-yl)methanol, designated as Methotrexate EP Impurity A, warrants particular attention. This technical guide provides an in-depth analysis of the role of this compound as a methotrexate impurity, covering its origins, detection, toxicological significance, and the signaling pathways it may influence.

Physicochemical Properties and Regulatory Limits

This compound is a pteridine derivative that can arise as a process-related impurity during the synthesis of methotrexate or as a degradation product.[1][2] Its presence in the final drug product is strictly controlled by pharmacopeial monographs.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Methotrexate EP Impurity A, 2,4-Diamino-6-(hydroxymethyl)pteridine[2][3]
CAS Number 945-24-4[2]
Molecular Formula C₇H₈N₆O[2]
Molecular Weight 192.18 g/mol [2]
Appearance Light Brown to Dark Yellow Solid[3]
Solubility Slightly soluble in DMSO and Methanol (when heated)[3]

Regulatory Limits:

The European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) specify limits for impurities in methotrexate drug substances. For this compound (Impurity A), the acceptance criterion is a critical quality attribute.

PharmacopeiaImpurityAcceptance Criteria (NMT)
European Pharmacopoeia (EP) / British Pharmacopoeia (BP)Impurity A≤ 0.05%

NMT: Not More Than

While specific quantitative data on the typical concentration ranges of this compound in commercial methotrexate batches is not extensively published and varies between manufacturers and batches, adherence to the pharmacopeial limits is mandatory for product release.[1]

Formation and Synthesis

This compound can be formed through two primary routes: as a synthetic intermediate or as a degradation product of methotrexate.

2.1. Synthesis of this compound

This compound is a key building block in some synthetic routes to methotrexate.[4] A common laboratory-scale synthesis involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[5]

Experimental Protocol: Synthesis of this compound

  • Reactants: 2,4,5,6-tetraaminopyrimidine sulfate, Barium Chloride, Dihydroxyacetone, Cysteine hydrochloride monohydrate, Sodium acetate.[]

  • Procedure:

    • An aqueous suspension of tetraaminopyrimidine sulfate is reacted with barium chloride. The resulting barium sulfate precipitate is removed by filtration.[]

    • The filtrate is added to an aqueous solution of sodium acetate containing dihydroxyacetone and cysteine hydrochloride monohydrate.[]

    • The reaction mixture is stirred at room temperature and open to the air for 24 hours.[]

    • The precipitated yellow solid of crude this compound is collected by filtration and washed with water and ethanol.[]

    • Purification is achieved by dissolving the crude product in 10% acetic acid with a few drops of concentrated hydrochloric acid, heating to 75°C, treating with activated carbon, and performing a thermal filtration.[]

    • The purified product is precipitated by neutralizing the filtrate with ammonia, followed by washing and drying.[]

2.2. Degradation of Methotrexate

Forced degradation studies have shown that methotrexate can degrade under various stress conditions to form impurities. Photodegradation, in particular, has been identified as a pathway leading to the formation of this compound through the cleavage of the C-N bond between the pteridine ring and the p-aminobenzoylglutamic acid moiety.[7][8]

Experimental Protocol: Forced Photodegradation of Methotrexate

  • Apparatus: A photostability chamber equipped with a UV lamp.

  • Procedure:

    • Prepare an aqueous solution of methotrexate at a known concentration.

    • Expose the solution to UV light (e.g., 254 nm) for a defined period.[9]

    • Monitor the degradation of methotrexate and the formation of degradation products at various time points using a stability-indicating analytical method such as HPLC-UV.

    • The formation of this compound can be confirmed by comparing the retention time and UV spectrum with a reference standard.[7]

Below is a diagram illustrating the formation of this compound from methotrexate.

G MTX Methotrexate ImpurityA This compound (Impurity A) MTX->ImpurityA Photodegradation (UV light) C-N bond cleavage PABG p-aminobenzoyl-L-glutamic acid MTX->PABG Photodegradation (UV light) C-N bond cleavage

Methotrexate Photodegradation Pathway.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques for the identification and quantification of methotrexate and its impurities.[1][10]

Experimental Protocol: UPLC-MS/MS for Impurity Profiling

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS).[1][11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend C-18, 50 mm × 4.6 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient elution system is typically used, consisting of an aqueous buffer (e.g., 20 mmol/L sodium dihydrogen phosphate in water, pH 3.0) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: Approximately 2.2 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection: UV detection at 305 nm, followed by MS/MS detection.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the methotrexate drug substance in a suitable solvent. Dimethyl sulfoxide (DMSO) is often preferred to minimize the hydrolysis of ester impurities.[1]

    • Filter the sample solution through a 0.45 µm filter before injection.[1]

  • Quantification:

    • Create a calibration curve using certified reference standards of this compound.

    • Quantify the impurity in the sample by comparing its peak area to the calibration curve.

The following diagram outlines a typical workflow for the analysis of methotrexate impurities.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample Methotrexate Drug Substance Dissolution Dissolve in DMSO Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into UPLC system Filtration->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV (305 nm) and MS/MS Detection Separation->Detection Identification Identify Impurities (Retention Time, Mass Spectra) Detection->Identification Quantification Quantify Impurities (Peak Area vs. Standard Curve) Identification->Quantification Report Generate Report Quantification->Report

Workflow for Methotrexate Impurity Analysis.

Toxicological Significance

The toxicological profile of this compound is not as extensively characterized as that of methotrexate itself. However, as a pteridine derivative, its potential to interact with biological systems, particularly enzymes involved in folate metabolism, cannot be overlooked.

4.1. In Vitro Cytotoxicity

Studies on various pteridine derivatives have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[12] The structural similarity of this compound to the pteridine core of methotrexate suggests that it may also exhibit some level of biological activity, including potential cytotoxicity.[13]

4.2. Potential for DHFR Inhibition

Given its 2,4-diaminopteridine core, a key pharmacophore for DHFR inhibition, it is plausible that this compound could act as a weak inhibitor of this enzyme.[2][13] However, its potency is expected to be significantly lower than that of methotrexate due to the absence of the p-aminobenzoylglutamic acid side chain, which is crucial for high-affinity binding to the enzyme.

4.3. Genotoxicity

Safety and Hazard Information:

Hazard StatementDescription
H302Harmful if swallowed
H319Causes serious eye irritation

This information is based on available safety data sheets and may not be exhaustive.[14]

Impact on Signaling Pathways

Methotrexate exerts its therapeutic effects through the modulation of several key signaling pathways. The presence of impurities such as this compound could potentially interfere with these pathways, although the extent of this interaction is not well-documented.

5.1. Dihydrofolate Reductase (DHFR) Pathway

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR, which leads to a depletion of tetrahydrofolate (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, methotrexate inhibits cell proliferation. As a structural analog of the pteridine portion of methotrexate, this compound could potentially compete with both methotrexate and the natural substrate, dihydrofolate (DHF), for binding to DHFR, although likely with much lower affinity.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Purine & Pyrimidine Synthesis THF->Nucleotide DHFR->THF MTX Methotrexate MTX->DHFR Inhibition ImpurityA This compound ImpurityA->DHFR Potential Weak Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA CellProlif Cell Proliferation DNA_RNA->CellProlif

References

An In-depth Technical Guide to 2,4-diamino-6-(hydroxymethyl)pteridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-diamino-6-(hydroxymethyl)pteridine is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the synthesis of essential chemotherapeutic and anti-inflammatory agents, notably methotrexate and folic acid.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural analogs, the 2,4-diaminopteridines, are known to exhibit potent inhibitory effects on various enzymes, particularly dihydrofolate reductase (DHFR). This guide provides a comprehensive overview of the discovery, synthesis, and known biological context of 2,4-diamino-6-(hydroxymethyl)pteridine, alongside detailed experimental protocols and an exploration of the broader pteridine-related metabolic pathways. Due to a lack of specific quantitative bioactivity data for this compound, information on structurally related analogs is presented to provide a contextual understanding of its potential therapeutic relevance.

Introduction

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings. In biological systems, pteridine derivatives are fundamental cofactors for a variety of enzymes involved in critical metabolic pathways, including the synthesis of amino acids and nucleotides. The discovery of 2,4-diamino-6-(hydroxymethyl)pteridine is intrinsically linked to the development of antifolate drugs. Antifolates function by inhibiting the action of enzymes that utilize folic acid, thereby disrupting the synthesis of DNA, RNA, and proteins, which is particularly effective in rapidly proliferating cells such as cancer cells and certain microbes. 2,4-diamino-6-(hydroxymethyl)pteridine serves as a crucial building block for the synthesis of methotrexate, a widely used antifolate drug.[]

Synthesis and Discovery

The synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine has been a subject of interest due to its importance as a pharmaceutical intermediate. Several synthetic routes have been developed and patented, primarily involving the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a three-carbon carbonyl compound, most commonly dihydroxyacetone.

Experimental Protocols: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

Method 1: Reaction of 2,4,5,6-Tetraaminopyrimidine Hydrochloride with Dihydroxyacetone

This process involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone in an aqueous solution. The pH of the reaction is a critical parameter, with a controlled pH of around 5.5 being optimal to favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct.[3]

  • Step 1: Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride: 2,4,5,6-tetraaminopyrimidine sulfite is reacted with hydrochloric acid at a pH of 1 to 5. The resulting 2,4,5,6-tetraaminopyrimidine hydrochloride is then filtered.

  • Step 2: Condensation Reaction: The 2,4,5,6-tetraaminopyrimidine hydrochloride is dissolved in water and the pH is adjusted to 5.5 ± 0.2. An excess of dihydroxyacetone is added to the solution.

  • Step 3: Aeration and Precipitation: The reaction mixture is vigorously aerated for 12-24 hours at room temperature. The product, 2,4-diamino-6-(hydroxymethyl)pteridine, precipitates out of the solution.

  • Step 4: Isolation and Purification: The precipitate is collected by filtration, washed with water and ethanol, and dried.

Method 2: Improved Process with Slow Addition of Dihydroxyacetone

An improved process aims to increase the purity of the final product by controlling the reaction conditions more stringently. This method involves the slow addition of an aqueous solution of dihydroxyacetone to a solution of a 2,4,5,6-tetraaminopyrimidine salt at a pH of 1.0 to 2.5.[4] This slow addition minimizes the formation of impurities. The final product can be obtained in high purity (95-99%) by filtration.[4]

Biological Significance and Potential Therapeutic Applications

While 2,4-diamino-6-(hydroxymethyl)pteridine is primarily known as a synthetic precursor, its core 2,4-diaminopteridine structure is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.[1] Inhibition of DHFR leads to the depletion of nucleotides, thereby arresting DNA synthesis and cell proliferation.

Due to the lack of specific quantitative data for 2,4-diamino-6-(hydroxymethyl)pteridine, the following table summarizes the inhibitory activities of several related 2,4-diaminopteridine derivatives against DHFR from various organisms. This data provides a valuable context for the potential biological activity of the core scaffold.

Compound ID6-SubstituentTarget DHFRIC50 (µM)Reference
1 -CH₂-N-(2,5-dimethoxybenzyl)quinazolinePlasmodium falciparum0.009[5]
2 -CH₂-dibenz[b,f]azepinePneumocystis carinii0.21[6][7]
2 -CH₂-dibenz[b,f]azepineToxoplasma gondii0.043[6][7]
2 -CH₂-dibenz[b,f]azepineMycobacterium avium0.012[6][7]
2 -CH₂-dibenz[b,f]azepinerat liver4.4[6][7]

Disclaimer: The data presented in this table is for structurally related 2,4-diaminopteridine derivatives and NOT for 2,4-diamino-6-(hydroxymethyl)pteridine. This information is provided for contextual purposes only.

The data clearly indicates that substitutions at the 6-position of the 2,4-diaminopteridine core can lead to potent and, in some cases, selective inhibition of DHFR from different species. This suggests that 2,4-diamino-6-(hydroxymethyl)pteridine could serve as a valuable starting point for the design of novel DHFR inhibitors.

Pteridine derivatives have also been investigated as inhibitors of nitric oxide synthases (NOS), enzymes that play a crucial role in cell signaling and immune responses.[8] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory conditions. Some pteridine analogs have shown inhibitory activity against NOS, suggesting another potential avenue for therapeutic intervention.[9]

Signaling and Metabolic Pathways

2,4-diamino-6-(hydroxymethyl)pteridine is a component of the broader pteridine metabolic pathway, which is essential for the de novo synthesis of folate cofactors. This pathway starts from guanosine triphosphate (GTP) and involves a series of enzymatic reactions.

General Pteridine Biosynthesis Pathway

The following diagram illustrates a simplified overview of the pteridine biosynthesis pathway, which ultimately leads to the formation of tetrahydrofolate, the active form of folic acid.

Pteridine_Biosynthesis GTP Guanosine Triphosphate (GTP) GTPCH1 GTP Cyclohydrolase I GTP->GTPCH1 Dihydroneopterin_triphosphate 7,8-Dihydroneopterin Triphosphate HMDHPS HMDHP Synthase Dihydroneopterin_triphosphate->HMDHPS Hydroxymethyldihydropterin_pyrophosphate 6-Hydroxymethyl-7,8- dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase Hydroxymethyldihydropterin_pyrophosphate->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Dihydrofolate 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Glutamate Glutamate Glutamate->DHFS GTPCH1->Dihydroneopterin_triphosphate HMDHPS->Hydroxymethyldihydropterin_pyrophosphate DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

Caption: Simplified overview of the de novo pteridine biosynthesis pathway leading to tetrahydrofolate.

Experimental Workflow for DHFR Inhibition Assay

A common method to assess the inhibitory potential of compounds against DHFR is a spectrophotometric assay that measures the decrease in absorbance as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.

DHFR_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition and Analysis Reagents Prepare Assay Buffer, DHFR Enzyme Solution, NADPH Solution, DHF Solution, Test Compound Stock Plate_Setup Add Buffer, DHFR, and Test Compound to Microplate Wells Reagents->Plate_Setup Pre_incubation Pre-incubate at Specified Temperature Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by Adding NADPH and DHF Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance Decrease at 340 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rate Determine_IC50 Plot % Inhibition vs. Compound Concentration to Determine IC50 Calculate_Rate->Determine_IC50

Caption: General experimental workflow for a dihydrofolate reductase (DHFR) inhibition assay.

Conclusion

2,4-diamino-6-(hydroxymethyl)pteridine is a molecule of significant interest in medicinal chemistry, primarily due to its role as a versatile intermediate in the synthesis of clinically important drugs. While direct and extensive biological data for this specific compound is sparse in the public domain, the well-documented potent activity of its 2,4-diaminopteridine analogs against dihydrofolate reductase highlights the therapeutic potential of this chemical scaffold. Further investigation into the direct biological effects of 2,4-diamino-6-(hydroxymethyl)pteridine and its derivatives could unveil novel therapeutic agents for cancer and infectious diseases. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization programs. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this and related pteridine compounds.

References

Spectroscopic and Synthetic Profile of (2,4-Diaminopteridin-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Diaminopteridin-6-yl)methanol, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Notably, it is recognized as Methotrexate EP Impurity A, making it a critical reference standard in the quality control of the widely used anticancer drug, Methotrexate.[1] Its pteridine core is a key pharmacophore in the development of targeted inhibitors, particularly for enzymes in the folate pathway, which has implications for antiparasitic drug discovery.[1] This technical guide provides a summary of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and relevant biological and synthetic pathways.

Molecular Structure and Properties

PropertyValue
IUPAC Name This compound
Synonyms 2,4-Diamino-6-(hydroxymethyl)pteridine, Methotrexate Impurity A
CAS Number 945-24-4
Molecular Formula C₇H₈N₆O
Molecular Weight 192.18 g/mol [1]
Appearance Light Brown to Dark Yellow Solid
Solubility DMSO (Slightly), Methanol (Slightly, Heated)

Spectroscopic Data

Disclaimer: The following spectroscopic data are typical values for this compound based on the analysis of related pteridine structures and are provided for illustrative purposes. Exact values can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Singlet1HC7-H
~7.2Broad Singlet2H-NH₂ (at C4)
~6.8Broad Singlet2H-NH₂ (at C2)
~5.5Broad Singlet1H-CH₂OH (hydroxyl)
~4.7Singlet2H-CH₂OH (methylene)

¹³C NMR (Carbon NMR) Data (Typical)

Chemical Shift (δ) ppmAssignment
~163.6C4
~155.0C7
~150.9C2
~143.2C6
~62.0-CH₂OH (methylene)
Mass Spectrometry (MS)

Mass spectrometry of this compound (Molecular Weight: 192.18 g/mol ) is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.

Expected Fragmentation Pattern:

Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or fragmentation of the pteridine ring system.[1]

m/zPossible Fragment
192[M]⁺
193[M+H]⁺
161[M-CH₂OH]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Characteristic IR Absorption Frequencies (Typical)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3100Strong, BroadO-H stretch (hydroxyl), N-H stretch (amines)
3050 - 3000MediumAromatic C-H stretch
1680 - 1620StrongC=N stretch, N-H bending
1600 - 1450MediumAromatic C=C stretch
1100 - 1000StrongC-O stretch (primary alcohol)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts for both ¹H and ¹³C spectra based on known values for pteridine derivatives.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., with ESI or APCI source)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water).

  • Set up the liquid chromatography system with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Optimize the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, and fragmentor voltage.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum, ensuring to collect data over a mass range that includes the expected molecular ion.

  • Analyze the data to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy (FTIR-ATR)

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure clamp.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

  • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathway and Synthetic Workflow

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Analogs of this compound are known to inhibit Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis, thereby impeding DNA replication and cell proliferation.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide Precursor for DHFR->THF Product Pteridine This compound Analogs Pteridine->DHFR Inhibits

Caption: Inhibition of the DHFR pathway by pteridine analogs.

Synthetic Workflow

A common method for the synthesis of this compound involves the condensation of a pyrimidine precursor with a three-carbon carbonyl compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2,4,5,6-Tetraaminopyrimidine Condensation Condensation Reaction (in the presence of air and water) Reactant1->Condensation Reactant2 Dihydroxyacetone Reactant2->Condensation Purification Purification (e.g., Recrystallization) Condensation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Diaminopteridines: A Technical Guide to Their Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopteridine compounds represent a versatile class of heterocyclic molecules with significant therapeutic potential, primarily attributed to their ability to modulate key enzymatic pathways. The core structure, a fusion of pyrimidine and pyrazine rings with two amino groups, serves as a crucial pharmacophore for interacting with various biological targets. This technical guide provides an in-depth exploration of the potential mechanisms of action for diaminopteridine derivatives, focusing on their roles as inhibitors of dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase (LOX). We present a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most well-established mechanism of action for diaminopteridine compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cellular proliferation.[2] By competitively binding to the active site of DHFR, diaminopteridine derivatives disrupt the folate cycle, leading to a depletion of THF and subsequent cell death, particularly in rapidly dividing cells such as cancer cells and pathogens.[2] This makes DHFR an attractive target for anticancer and antimicrobial therapies.[1]

Quantitative Data: DHFR Inhibition

The inhibitory potency of diaminopteridine compounds against DHFR varies depending on the specific substitutions on the pteridine core and the organism from which the enzyme is derived. The following table summarizes the 50% inhibitory concentration (IC50) values for representative diaminopteridine derivatives against DHFR from various sources.

Compound/DerivativeTarget Organism/EnzymeIC50 (µM)Reference
N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a)Pneumocystis carinii DHFR (pcDHFR)0.21[3][4]
Toxoplasma gondii DHFR (tgDHFR)0.043[3][4]
Mycobacterium avium DHFR (maDHFR)0.012[3][4]
Rat Liver DHFR (rlDHFR)4.4[3][4]
TrimetrexatePneumocystis carinii (in culture)0.27[3]
TrimethoprimPneumocystis carinii (in culture)>340[3]
Diaminopyrimidine Derivatives (various)Cryptosporidium parvum DHFR<0.1 to >10[5]
MethotrexateBovine Liver DHFR0.004[6]
Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of diaminopteridine compounds against DHFR.[2][7]

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor slows down this reaction.[2]

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric microplate reader

  • DHFR enzyme (from desired source)

  • Dihydrofolic acid (DHF)

  • NADPH

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

  • Test diaminopteridine compounds

  • Known DHFR inhibitor (e.g., Methotrexate) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent.

  • Assay Setup:

    • Add DHFR assay buffer to each well.

    • Add the test compound at various concentrations to the sample wells.

    • Add the solvent to the enzyme control wells.

    • Add a known inhibitor to the positive control wells.

  • Enzyme Addition:

    • Add a predetermined amount of DHFR enzyme to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding DHF and NADPH to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rateenzyme control - Rateinhibitor) / Rateenzyme control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Folate Metabolism

Folate_Metabolism cluster_synthesis Nucleotide Synthesis Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine SHMT SHMT Serine->SHMT Glycine->SHMT Methylene_THF->THF TS Purine_Synthesis Purine_Synthesis Methylene_THF->Purine_Synthesis dUMP dUMP dTMP dTMP TS Thymidylate Synthase dUMP->TS dTMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purines Purines DNA_RNA_Synthesis DNA/RNA Synthesis Purines->DNA_RNA_Synthesis DHFR DHFR Diaminopteridines Diaminopteridine Compounds Diaminopteridines->DHFR

Caption: Folate metabolism and the inhibitory action of diaminopteridines on DHFR.

Secondary Mechanisms of Action

Beyond their well-documented effects on DHFR, emerging evidence suggests that diaminopteridine compounds may exert their biological effects through the modulation of other enzymatic pathways, including those involving inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX).

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles, including inflammation and immune responses.[8] Overproduction of NO by iNOS is implicated in various inflammatory diseases. Some diaminopteridine derivatives have been shown to inhibit iNOS activity, suggesting a potential anti-inflammatory mechanism of action.

The following table presents the IC50 values for some compounds, including a diaminopteridine analog, against iNOS.

CompoundTargetIC50 (µM)Reference
FR038251Mouse iNOS1.7[9]
FR038470Mouse iNOS8.8[9]
FR191863Mouse iNOS1.9[9]
AminoguanidineMouse iNOS2.1[9]
Diphenyleneiodonium chloride (DPI)Murine iNOS0.0648[10]

This protocol describes a common method to assess iNOS activity by measuring the accumulation of nitrite, a stable product of NO, in cell culture supernatants.[11]

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-570 nm. The amount of nitrite produced is proportional to iNOS activity.

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • Test diaminopteridine compounds

  • Known iNOS inhibitor (e.g., aminoguanidine) as a positive control

  • Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Induction:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compounds at various concentrations for a specified pre-incubation period.

    • Induce iNOS expression by adding LPS and IFN-γ to the culture medium.

  • Sample Collection:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction:

    • Add the Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance at 540-570 nm using a microplate reader.

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration and calculate the IC50 value.

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene promotes transcription STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->iNOS_gene promotes transcription iNOS iNOS Enzyme iNOS_gene->iNOS translation NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS Inflammation Inflammation NO->Inflammation Diaminopteridines Diaminopteridine Compounds Diaminopteridines->iNOS

Caption: Inflammatory signaling pathway leading to iNOS production and its inhibition.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce lipid signaling molecules like leukotrienes and lipoxins.[12] These molecules are involved in inflammatory responses. Certain diaminopteridine derivatives have demonstrated inhibitory activity against LOX, suggesting another avenue for their potential anti-inflammatory effects.[13][14]

The following table provides IC50 values for the inhibition of lipoxygenase by various compounds, including a diaminopteridine derivative.

CompoundTargetIC50 (µM)Reference
Diaminopteridine derivative (18d)Soybean Lipoxygenase0.1[13]
ApigeninLipoxygenase2.03 (ppm)[15]
Compound 35-LOX1.63[16]
Compound 45-LOX6.174[16]

This protocol describes a spectrophotometric assay for measuring the inhibition of lipoxygenase activity.[15][17]

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids, which can be monitored by the increase in absorbance at 234 nm. Inhibitors will reduce the rate of this increase.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Substrate (e.g., linoleic acid or arachidonic acid)

  • Assay buffer (e.g., 0.1 M borate buffer, pH 9.0)

  • Test diaminopteridine compounds

  • Known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the lipoxygenase enzyme in the assay buffer.

    • Prepare a solution of the substrate in the assay buffer.

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent.

  • Assay Setup:

    • In a cuvette or a well of a UV-transparent plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the enzyme solution and incubate for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration.

    • Determine the percent inhibition and subsequently the IC50 value as described for the DHFR assay.

LOX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 PLA2 LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Diaminopteridines Diaminopteridine Compounds Diaminopteridines->LOX Stimuli Inflammatory Stimuli Stimuli->PLA2 activates

Caption: The lipoxygenase pathway in inflammation and its inhibition.

Conclusion

Diaminopteridine compounds exhibit a multifaceted pharmacological profile, with their primary and most extensively studied mechanism of action being the potent inhibition of dihydrofolate reductase. This activity forms the basis for their application as anticancer and antimicrobial agents. Furthermore, emerging research indicates that these compounds can also modulate inflammatory pathways through the inhibition of inducible nitric oxide synthase and lipoxygenase. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of molecules. Future studies should focus on elucidating the structure-activity relationships for these secondary targets to develop more potent and selective diaminopteridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2,á-Diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2,4-diaminopteridin-6-yl)methanol, a key intermediate in pharmaceutical research, from tetraaminopyrimidine. This compound is notably recognized as Methotrexate EP Impurity A and serves as a fundamental building block for various pteridine-based therapeutics.[1]

Introduction

The synthesis of this compound from a tetraaminopyrimidine precursor is a well-established method, primarily involving the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound, in this case, dihydroxyacetone.[2] This reaction, a variant of the Gabriel-Isay synthesis, constructs the pyrazine ring of the pteridine core.[2] The regioselectivity of this condensation is highly dependent on the reaction conditions, particularly the pH, to favor the formation of the desired 6-substituted isomer over the 7-substituted byproduct.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction_Scheme cluster_product Product reactant1 2,4,5,6-Tetraaminopyrimidine product This compound reactant1->product Condensation (pH, Temperature, O2) reactant2 Dihydroxyacetone reactant2->product

Caption: General reaction scheme for the synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Starting Material (Salt)pHTemperature (°C)Reaction Time (hours)Purity (%)Yield (%)Reference
2,4,5,6-Tetraaminopyrimidine Dihydrochloride2.58-50249695.5 g (from 113 g starting material)[4]
2,4,5,6-Tetraaminopyrimidine Dihydrobromide2.08-122467261 g (from 328.2 g starting material)[4]
2,4,5,6-Tetraaminopyrimidine Sulfite2.156Not SpecifiedNot Specified[4]
2,4,5,6-Tetraaminopyrimidine Hydrochloride5.5 ± 0.2Room Temperature12-24Not SpecifiedNot Specified[3]
Tetraaminopyrimidine SulfateNot Specified (Sodium Acetate Buffer)Room Temperature24Not Specified66 (crude), 54 (purified)[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[2][4]

Materials and Reagents
  • 2,4,5,6-Tetraaminopyrimidine salt (e.g., dihydrochloride, sulfate, or dihydrobromide)

  • 1,3-Dihydroxyacetone

  • Deionized Water

  • 50% Sodium Hydroxide Solution

  • Hydrochloric Acid (if starting from sulfite salt)

  • Ethanol

  • Sodium Chloride (optional, for precipitation)

  • Oxygen or Air source

Equipment
  • Reaction vessel (three-necked round-bottom flask recommended)

  • Mechanical stirrer

  • pH meter

  • Dropping funnel

  • Gas inlet tube

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Detailed Synthesis Protocol

The following workflow diagram illustrates the key steps of the synthesis process.

Experimental_Workflow start Start dissolve Dissolve 2,4,5,6-Tetraaminopyrimidine Salt in Water start->dissolve adjust_ph Adjust pH to 1.0-2.5 with 50% NaOH dissolve->adjust_ph add_dha Slowly Add Dihydroxyacetone Solution (over several hours) adjust_ph->add_dha prepare_dha Prepare Aqueous Solution of Dihydroxyacetone prepare_dha->add_dha aerate Aerate Reaction Mixture with Oxygen or Air add_dha->aerate react Stir at Controlled Temperature (e.g., 5-12°C or RT) aerate->react precipitate Precipitate Product (cooling, optional NaCl addition) react->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation of Tetraaminopyrimidine Solution: Dissolve the 2,4,5,6-tetraaminopyrimidine salt in deionized water. For example, 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride can be dissolved in 1.5 L of water.[2][4]

  • pH Adjustment: Carefully adjust the pH of the solution to a range of 1.0 to 2.5 using a 50% sodium hydroxide solution.[4] This is a critical step to ensure the regioselective formation of the 6-hydroxymethyl isomer.[3]

  • Preparation of Dihydroxyacetone Solution: In a separate vessel, prepare a solution of dihydroxyacetone in water. For instance, dissolve 70 g of dihydroxyacetone in 500 mL of water.[2]

  • Reaction:

    • Maintain the temperature of the tetraaminopyrimidine solution at a controlled level, for example, between 8 and 12°C.[4]

    • Begin to slowly add the dihydroxyacetone solution to the stirred tetraaminopyrimidine solution over a period of several hours (e.g., 12 hours).[2][4]

    • Simultaneously, introduce a steady stream of air or oxygen into the reaction mixture.[3][4]

  • Reaction Completion and Precipitation: After the addition is complete, continue stirring the reaction mixture for an additional period (e.g., 12 hours) under the same conditions.[2] The product may precipitate out of the solution upon cooling. In some procedures, sodium chloride is added to aid precipitation.[4]

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake sequentially with water and ethanol to remove impurities.[2][4]

    • Dry the purified this compound product.

Purification of Crude Product

For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude solid in 10% acetic acid with a few drops of concentrated hydrochloric acid, heating to 75°C, treating with activated carbon, and then filtering while hot.[5] The purified product is then precipitated by neutralizing the filtrate with ammonia.[5]

Signaling Pathway and Application Context

This compound and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of the folate pathway.[1] This pathway is crucial for the synthesis of nucleotides and amino acids in both prokaryotic and eukaryotic cells. The diagram below illustrates the logical relationship of this compound as a building block for more complex folate pathway inhibitors like Methotrexate.

Application_Context start_mol This compound intermediate Halogenated Pteridine Intermediate (e.g., 6-bromomethylpteridine) start_mol->intermediate Chemical Modification conjugation Conjugation with p-aminobenzoylglutamate derivative intermediate->conjugation final_drug Methotrexate (Folate Pathway Inhibitor) conjugation->final_drug target Dihydrofolate Reductase (DHFR) final_drug->target Inhibition

Caption: Role as a precursor to folate pathway inhibitors.

This synthetic intermediate is a crucial starting point for the development of antifolate drugs used in cancer chemotherapy and for treating parasitic diseases.[1] The ability to efficiently synthesize high-purity this compound is therefore of high importance to the pharmaceutical industry.

References

Application Notes and Protocols for Pteridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteridines are heterocyclic compounds composed of fused pyrazine and pyrimidine rings that play crucial roles in various biological processes.[1][2] Synthetic pteridine derivatives have emerged as a significant class of enzyme inhibitors, with applications as anticancer, antimicrobial, and antiparasitic agents.[1][2][3] Notably, pteridine-based compounds are effective inhibitors of key enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[4][5][6][7] Inhibition of these enzymes disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby impeding cell proliferation.[6][8] This document provides detailed protocols for the synthesis and evaluation of pteridine-based inhibitors targeting these enzymes.

Signaling Pathway: Folate Biosynthesis and Salvage

Pteridine-based inhibitors primarily target the folate pathway. In many organisms, DHFR is essential for regenerating tetrahydrofolate from dihydrofolate.[3] However, some parasites, like Trypanosoma and Leishmania, possess an alternative enzyme, PTR1, which can bypass DHFR inhibition, rendering many traditional antifolates ineffective.[6][7][9] Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing effective antiparasitic drugs.[5][6]

Folate_Pathway cluster_synthesis Folate Biosynthesis cluster_recycling Folate Recycling & Salvage cluster_inhibition Inhibitor Action GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I GTP->Dihydroneopterin_triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydroneopterin_triphosphate->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Serine Serine Tetrahydrofolate->Serine One-carbon metabolism dUMP dUMP Tetrahydrofolate->dUMP Nucleotide Synthesis Dihydrofolate_recycling Dihydrofolate (DHF) Tetrahydrofolate->Dihydrofolate_recycling Thymidylate Synthase (TS) Glycine Glycine Serine->Glycine SHMT dTMP dTMP dUMP->dTMP TS Dihydrofolate_recycling->Tetrahydrofolate DHFR Dihydrofolate_recycling->Tetrahydrofolate PTR1 (Bypass) Biopterin Biopterin Dihydrobiopterin Dihydrobiopterin Biopterin->Dihydrobiopterin PTR1 Tetrahydrobiopterin Tetrahydrobiopterin Dihydrobiopterin->Tetrahydrobiopterin PTR1 Pteridine_Inhibitors Pteridine-based Inhibitors DHFR_target Pteridine_Inhibitors->DHFR_target PTR1_target Pteridine_Inhibitors->PTR1_target Methotrexate Methotrexate (Classical Antifolate) Methotrexate->DHFR_target

Caption: Folate biosynthesis and salvage pathway with points of inhibition by pteridine-based compounds.

Experimental Protocols

General Synthesis of 2,4-Diaminopteridine Derivatives

A common approach for synthesizing pteridine-based inhibitors involves the condensation of a pyrimidine derivative with a dicarbonyl compound. The following is a generalized protocol based on established methods.[4][10]

Materials:

  • 5,6-diaminopyrimidine

  • α-ketoaldehyde or equivalent dicarbonyl compound

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., acid or base, if required)

Procedure:

  • Dissolve 5,6-diaminopyrimidine in the chosen solvent.

  • Add the dicarbonyl compound to the solution. The reaction is often carried out under reflux.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.[11][12]

A more specific synthetic route, the Timmis synthesis, involves the base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with compounds containing an active methylene group, such as ketones, aldehydes, or nitriles.[10] Another established method is the Gabriel-Isay (Gabriel-Colman) synthesis, which utilizes the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal.[10]

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process for developing and evaluating pteridine-based inhibitors follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Data Analysis & Lead Optimization Synthesis Chemical Synthesis of Pteridine Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (DHFR, PTR1) Characterization->Enzyme_Assay Cell_Assay Cell-based Proliferation Assays (e.g., Cancer cell lines, Parasites) Enzyme_Assay->Cell_Assay Data_Analysis Data Analysis (IC50, EC50 Determination) Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General workflow for the development of pteridine-based inhibitors.

Enzyme Inhibition Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay: The inhibitory activity against DHFR can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Pteridine-based inhibitor compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in the wells of the microplate.

  • Add the pteridine-based inhibitor at various concentrations to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Pteridine Reductase 1 (PTR1) Inhibition Assay: Similar to the DHFR assay, PTR1 activity can be monitored by the NADPH-dependent reduction of a substrate.

Materials:

  • Recombinant PTR1 enzyme

  • NADPH

  • Biopterin or another suitable pterin substrate

  • Assay buffer

  • Inhibitor compounds

  • 96-well microplate and spectrophotometer

Procedure:

  • Set up the reaction mixture in the microplate with buffer, NADPH, and PTR1 enzyme.

  • Add the inhibitor compounds at varying concentrations.

  • Start the reaction by adding the pterin substrate.

  • Monitor the oxidation of NADPH at 340 nm.

  • Calculate the IC50 values for each compound.

Data Presentation

The efficacy of newly synthesized pteridine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes and their half-maximal effective concentration (EC50) in cell-based or organismal assays.

Table 1: Inhibitory Activity of Pteridine Derivatives against Target Enzymes

CompoundTarget EnzymeIC50 (nM)Reference
Pyrazolopyrimidine 13cAdenosine Kinase7.5[13]
Alkynylpyrimidine 13gAdenosine Kinase22[13]
Compound 10PLK120[3]
Compound 10BRD4109[3]
Thio-containing pteridine 3.9DHFRlg IC50 = -5.889[11]
Thio-containing pteridine 4.2DHFRlg IC50 = -5.233[11]
MethotrexateDHFRlg IC50 = -7.605[11]

Table 2: Antiparasitic Activity of Pteridine-Based Inhibitors

Compound SeriesParasiteEC50 (µM)Reference
2,4-diaminopteridine derivativesT. brucei bruceilow to submicromolar[5]
Pteridine derivativesLeishmania spp.Varies based on structure[5][14]

Note: The specific values for IC50 and EC50 are highly dependent on the chemical structure of the pteridine derivative and the specific biological target. The tables above provide examples from the literature to illustrate typical data presentation. Researchers should generate their own data for novel compounds.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers involved in the design, synthesis, and evaluation of pteridine-based inhibitors. The modular nature of pteridine synthesis allows for the generation of diverse chemical libraries, and the robust enzymatic assays provide a clear path for identifying potent inhibitors. By targeting key enzymes in the folate pathway, these compounds hold significant promise for the development of new therapeutics against cancer and infectious diseases.

References

Application Note: Quantification of Pteridine Compounds by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteridines are a class of heterocyclic compounds derived from a pyrazino[2,3-d]pyrimidine core structure. They are involved in numerous critical biological processes, serving as pigments, enzyme cofactors, and signaling molecules.[1] Key pteridines like neopterin and biopterin are established biomarkers for monitoring immune system activation, oxidative stress, and the diagnosis of certain metabolic disorders, including phenylketonuria.[2][3][4] Given their low concentrations in complex biological matrices like cerebrospinal fluid (CSF), plasma, and urine, highly sensitive and selective analytical methods are required for their accurate quantification.[2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a robust and reliable method for this purpose, offering superior sensitivity and specificity compared to traditional fluorescence or electrochemical detection.[3][5]

This application note provides a detailed protocol for the simultaneous quantification of several key pteridine compounds in biological fluids using a stable isotope dilution HPLC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Standards: Tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), neopterin, sepiapterin (Schircks Laboratories, Switzerland).[5]

  • Internal Standards (IS): 15N-labeled stable isotopes (¹⁵N-BH4, ¹⁵N-BH2, ¹⁵N-neopterin) (Schircks Laboratories, Switzerland).[5]

  • Reagents: Dithiothreitol (DTT), ascorbic acid (AA), formic acid, heptafluorobutyric acid, ammonium acetate, methanol (LC-MS grade), water (LC-MS grade).[5][6]

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange (MCAX) SPE columns if required for sample cleanup.[7]

Standard Solution Preparation
  • Stock Solutions (1 mmol/L): Prepare individual stock solutions of each pteridine standard and internal standard in LC-MS grade water containing 0.2% DTT to prevent oxidation.[5] Store these solutions at -80°C.[5]

  • Working Standard Solutions: Prepare a mixed calibration curve standard solution by serially diluting the stock solutions in water containing 0.2% DTT. The typical linear range is 3 to 200 nmol/L.[5]

  • Working Internal Standard Solution: Prepare a mixed internal standard solution containing ¹⁵N-BH4, ¹⁵N-BH2, and ¹⁵N-neopterin at a final concentration of 100 nmol/L in water with 0.2% DTT.[5]

Sample Preparation

The stability of reduced pteridines (dihydro- and tetra-hydro forms) is critical.[2] Use of stabilizing agents like DTT and ascorbic acid is mandatory to prevent auto-oxidation.[6][7] Samples should be protected from light and processed quickly at low temperatures.

Protocol for Cerebrospinal Fluid (CSF): [5]

  • Thaw CSF samples on ice.

  • In a 1.5 mL microcentrifuge tube, combine 210 µL of the 100 nmol/L internal standard solution with 30 µL of CSF sample, standard, or quality control sample.

  • Vortex briefly to mix.

  • Transfer the mixture to an autosampler vial for immediate analysis.

Protocol for Urine (Dilute-and-Shoot): [6][8]

  • Thaw urine samples on ice.

  • Centrifuge the sample at 6000 x g for 5 minutes to pellet any particulate matter.

  • Add 5 µL of internal standard solution to 495 µL of the centrifuged urine.[6]

  • Filter the mixture through a 0.22 µm syringe filter into an autosampler vial for analysis.[6]

HPLC-MS/MS Instrumental Conditions

The following are typical starting conditions that may require optimization based on the specific instrument and analytes.

ParameterCondition
HPLC System Shimadzu Nexera or equivalent[5]
Column Reversed-phase C16 or C8, e.g., Discovery RP Amide C₁₆ (15 cm × 4.6 mm, 5 µm)[6] or EZfaast AAA-MS (250 × 2 mm, 4 µm)[5]
Column Temperature 25-40°C[5][6]
Mobile Phase A 0.1% Formic Acid and 0.1% Heptafluorobutyric Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[5][6]
Flow Rate 0.20 mL/min[5]
Injection Volume 10-20 µL[5][6]
Gradient Optimized to separate analytes from matrix interferences. A typical run time is around 10 minutes.[5]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]
Analysis Mode Multiple Reaction Monitoring (MRM)
Key MRM Transitions Specific precursor-to-product ion transitions must be optimized for each pteridine and its corresponding stable isotope-labeled IS.

Data Presentation and Results

Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to its corresponding internal standard versus the analyte concentration. The method should be validated for linearity, accuracy, precision, and limits of quantification (LOQ).[9]

Table 1: Example Linearity and Precision for Pteridine Analysis in CSF Data derived from a validated LC-MS/MS method.[5]

AnalyteLinear Range (nmol/L)Correlation Coefficient (r)Intra-day Precision (%CV)
BH43 - 200> 0.99< 14.4%
BH23 - 200> 0.99< 14.4%
Neopterin3 - 200> 0.99< 14.4%
Sepiapterin3 - 200> 0.99< 14.4%

Table 2: Reported Pteridine Concentrations in Human Urine

PteridineAverage Concentration (picomoles/mg creatinine)Reference
Biopterin9104[10]
Neopterin6018[10]
Xanthopterin6561[10]
Pterin1136[10]
Isoxanthopterin636[10]
Pterin-6-carboxylate483[10]
6-Hydroxymethylpterin315[10]

Visualizations

Experimental Workflow

The general workflow for the analysis of pteridines from sample collection to data acquisition is outlined below.

Caption: Workflow for pteridine analysis.

Pteridine Biosynthesis Pathway

Pteridines are synthesized from Guanosine Triphosphate (GTP). This pathway is crucial for the production of essential cofactors like Tetrahydrobiopterin (BH4).[11][12]

Caption: Key steps in pteridine biosynthesis.

References

Application of Diaminopteridines in Antiparasitic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopteridines represent a class of heterocyclic compounds that have garnered significant attention in the field of antiparasitic drug discovery. Their primary mechanism of action involves the inhibition of key enzymes in the folate biosynthesis pathway, which is essential for parasite survival and proliferation. This pathway is responsible for producing tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids. Many parasites rely on the de novo synthesis of folate, making the enzymes in this pathway attractive targets for selective inhibition, as humans can salvage folate from their diet. The most prominent target for diaminopteridines is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[1][2] More recently, pteridine reductase (PTR1) has also been identified as a target, particularly in trypanosomatids, where it can act as a bypass for DHFR inhibition, contributing to drug resistance.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of diaminopteridine-based compounds against various parasites.

Mechanism of Action: Targeting the Folate Pathway

Diaminopteridines are structural analogs of folic acid and act as competitive inhibitors of enzymes within the folate metabolic pathway. The key enzymes targeted are Dihydrofolate Reductase (DHFR) and, in some parasites like Leishmania and Trypanosoma, Pteridine Reductase 1 (PTR1).

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the recycling of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for thymidylate synthase, which is involved in the synthesis of DNA precursors.[1] By inhibiting DHFR, diaminopteridines deplete the THF pool, leading to the cessation of DNA synthesis and ultimately, parasite death.[1][5] The selectivity of these compounds often arises from structural differences between the active sites of parasitic and human DHFR.[6]

  • Pteridine Reductase 1 (PTR1): Found in trypanosomatid parasites, PTR1 is a promiscuous enzyme that can also reduce pterins and folates.[3][4] This provides the parasite with a salvage pathway for producing reduced folates, even when DHFR is inhibited.[3] Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy to overcome potential resistance mechanisms.[3]

Folate_Pathway cluster_parasite Parasite Folate Pathway GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) GTP->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate_Synthase Dihydrofolate_Synthetase Dihydrofolate Synthetase (DHFS) Dihydropteroate->Dihydrofolate_Synthetase DHF Dihydrofolate (DHF) Dihydrofolate_Synthetase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR PTR1 Pteridine Reductase 1 (PTR1) DHF->PTR1 THF Tetrahydrofolate (THF) DHFR->THF Thymidylate_Synthase Thymidylate Synthase (TS) THF->Thymidylate_Synthase dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP DNA DNA Synthesis dTMP->DNA Dihydrobiopterin Dihydrobiopterin PTR1->Dihydrobiopterin Biopterin Biopterin Biopterin->PTR1 Diaminopteridines Diaminopteridines Diaminopteridines->DHFR Inhibition Diaminopteridines->PTR1 Inhibition Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibition

Fig. 1: Parasite folate metabolism and points of inhibition.

Quantitative Data on Antiparasitic Diaminopteridines

The following tables summarize the inhibitory activities of various diaminopteridine derivatives against different parasites and their target enzymes.

Table 1: Inhibition of Parasite Dihydrofolate Reductase (DHFR) by Diaminopteridines

CompoundParasiteIC50 (µM)Reference
GR92754Pneumocystis carinii0.082[7]
GR92754Toxoplasma gondii0.018 - 0.033[7]
PyrimethamineToxoplasma gondii~0.139[8]
TrimetrexateToxoplasma gondii0.00135[8][9]
MethotrexateToxoplasma gondii0.0783[8][9]

Table 2: In Vitro Growth Inhibition of Parasites by Diaminopteridines

CompoundParasiteIC50 (µM)Reference
6,7-disubstituted 2,4-diaminopteridinesToxoplasma gondii0.1 - 10[7]
6,7-disubstituted 2,4-diaminopteridinesPneumocystis carinii4.5 - 26[7]
DAMPAPlasmodium falciparum (antifolate-sensitive)446 ng/ml[10]
DAMPAPlasmodium falciparum (antifolate-resistant)812 ng/ml[10]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of diaminopteridine compounds are provided below.

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of diaminopteridine compounds against DHFR.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer (pH 7.5) - DHFR Enzyme Solution - Dihydrofolate (DHF) Solution - NADPH Solution - Test Compound Dilutions start->prep_reagents add_components To a 96-well plate, add: - Assay Buffer - DHFR Enzyme - Test Compound or Vehicle prep_reagents->add_components pre_incubate Pre-incubate at Room Temperature (e.g., 10-15 minutes) add_components->pre_incubate initiate_reaction Initiate Reaction by adding NADPH and DHF pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm kinetically for 5-10 minutes initiate_reaction->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Fig. 2: Workflow for DHFR enzyme inhibition assay.

Materials:

  • Recombinant DHFR from the target parasite

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test diaminopteridine compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound solution (or vehicle for control wells)

    • Include wells for a no-enzyme control (background).

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of DHF and NADPH to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Protocol 2: In Vitro Growth Inhibition Assay for Plasmodium falciparum

This protocol describes a method to assess the efficacy of diaminopteridine compounds against the asexual blood stages of P. falciparum.

Pf_Growth_Assay_Workflow start Start sync_culture Synchronize P. falciparum Culture (e.g., Sorbitol treatment) start->sync_culture prep_plate Prepare 96-well plate with serial dilutions of test compounds sync_culture->prep_plate add_parasites Add synchronized ring-stage parasites and red blood cells prep_plate->add_parasites incubate Incubate for 48-72 hours under parasite culture conditions add_parasites->incubate quantify_growth Quantify Parasite Growth (e.g., SYBR Green, pLDH assay, or microscopy) incubate->quantify_growth calculate_inhibition Calculate Percent Inhibition quantify_growth->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Fig. 3: Workflow for P. falciparum growth inhibition assay.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • Test diaminopteridine compounds

  • 96-well microplates

  • SYBR Green I nucleic acid stain or pLDH assay kit

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Synchronization:

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[7]

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Add a suspension of synchronized ring-stage parasites and fresh RBCs to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of ~2%.

  • Incubation:

    • Incubate the plate for 48-72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Quantification of Parasite Growth:

    • SYBR Green I Assay: Lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure fluorescence intensity.

    • pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each compound concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[11][12]

Protocol 3: In Vitro Replication Assay for Toxoplasma gondii Tachyzoites

This protocol is for evaluating the effect of diaminopteridine compounds on the intracellular replication of T. gondii tachyzoites.

Materials:

  • T. gondii tachyzoites (e.g., RH strain)

  • Host cell line (e.g., human foreskin fibroblasts - HFF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test diaminopteridine compounds

  • 96-well plates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining reagents (e.g., Giemsa stain or immunofluorescence antibodies against T. gondii)

  • Microscope

Procedure:

  • Host Cell Seeding:

    • Seed HFF cells in a 96-well plate and allow them to form a confluent monolayer.

  • Infection:

    • Infect the HFF monolayer with freshly harvested T. gondii tachyzoites at a specific multiplicity of infection (MOI).

  • Treatment:

    • After allowing the parasites to invade for a few hours, wash away extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

  • Incubation:

    • Incubate the infected cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Replication:

    • Fix the cells and stain with Giemsa.

    • Count the number of parasites per parasitophorous vacuole under a microscope. A reduction in the average number of parasites per vacuole in treated wells compared to control wells indicates inhibition of replication.

    • Alternatively, a β-galactosidase reporter strain of T. gondii can be used, and replication can be quantified using a luminescent assay.[13]

  • Data Analysis:

    • Calculate the percent inhibition of parasite replication for each compound concentration.

    • Determine the IC50 value.[11][12]

Protocol 4: In Vivo Efficacy Study in a Murine Model of Malaria

This protocol outlines a general procedure for assessing the in vivo efficacy of diaminopteridine compounds against Plasmodium berghei in mice.

InVivo_Efficacy_Workflow start Start infect_mice Infect Mice with P. berghei (e.g., intraperitoneal injection) start->infect_mice group_animals Randomly assign mice to treatment and control groups infect_mice->group_animals administer_treatment Administer test compound, vehicle, or positive control daily for 4 days group_animals->administer_treatment monitor_parasitemia Monitor parasitemia daily by Giemsa-stained blood smears administer_treatment->monitor_parasitemia record_survival Record survival of mice monitor_parasitemia->record_survival analyze_data Analyze data: - Parasitemia curves - Mean survival time record_survival->analyze_data end End analyze_data->end

Fig. 4: Workflow for in vivo efficacy testing in a murine malaria model.

Materials:

  • BALB/c mice

  • Plasmodium berghei infected red blood cells

  • Test diaminopteridine compounds formulated for oral or parenteral administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Infect mice by intraperitoneal injection of P. berghei-infected RBCs.

  • Grouping and Treatment:

    • Randomly assign infected mice to different groups: vehicle control, positive control, and various dose levels of the test compound.

    • Administer the treatment once daily for 4 consecutive days, starting 24 hours post-infection.

  • Monitoring:

    • Monitor parasitemia daily by preparing thin blood smears from the tail vein, staining with Giemsa, and counting infected RBCs under a microscope.

    • Monitor the survival of the mice.

  • Data Analysis:

    • Plot the mean parasitemia over time for each group.

    • Calculate the percent suppression of parasitemia compared to the vehicle control group.

    • Determine the mean survival time for each group.

Conclusion

Diaminopteridines are a versatile class of compounds with proven efficacy against a range of parasites by targeting the essential folate pathway. The protocols and data presented in this document provide a framework for researchers to effectively screen and evaluate novel diaminopteridine derivatives in the quest for new and improved antiparasitic therapies. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo testing methodologies, is crucial for the successful development of these compounds into clinically useful drugs.

References

Application Notes and Protocols for the Functionalization of (2,4-Diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diaminopteridin-6-yl)methanol is a pivotal intermediate in the synthesis of a multitude of biologically active compounds, most notably antifolates such as Methotrexate. The hydroxymethyl group at the 6-position offers a versatile handle for chemical modification, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. These derivatives are of significant interest for their potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, and to modulate other biological pathways. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the hydroxymethyl group of this compound, including halogenation, oxidation, esterification, and etherification.

Chemical Functionalization Pathways

The primary alcohol of this compound can be readily converted into other functional groups, providing access to a wide range of derivatives. The principal transformations are summarized in the workflow below.

G A This compound B Halogenation (e.g., SOCl2, NBS/PPh3) A->B C Oxidation (e.g., MnO2, PCC) A->C D Esterification (e.g., Acetic Anhydride) A->D E Etherification (e.g., Williamson Synthesis) A->E F 2,4-Diamino-6-(halomethyl)pteridine B->F G 2,4-Diaminopteridine-6-carboxaldehyde C->G I (2,4-Diaminopteridin-6-yl)methyl ester D->I J (2,4-Diaminopteridin-6-yl)methyl ether E->J H 2,4-Diaminopteridine-6-carboxylic acid G->H Further Oxidation

Caption: Chemical functionalization of this compound.

Biological Context: Folate Pathway and DHFR Inhibition

Derivatives of this compound are potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective anticancer and antimicrobial agents.

cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Pteridine_Analog Functionalized this compound (e.g., Methotrexate) DHFR_Enzyme DHFR Enzyme Pteridine_Analog->DHFR_Enzyme Inhibits

Caption: Inhibition of the folate pathway by pteridine analogs.

Experimental Protocols

Halogenation

Halogenation of the hydroxymethyl group provides a reactive intermediate for subsequent nucleophilic substitution reactions.

3.1.1. Chlorination using Thionyl Chloride

This protocol describes the conversion of this compound to 2,4-diamino-6-(chloromethyl)pteridine hydrochloride.[1][2]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Chloroform

  • Procedure:

    • To 290 mL of thionyl chloride at room temperature, add 29.2 g (0.151 mol) of this compound in one portion.

    • Vigorously stir the reaction mixture for 60 minutes at room temperature.

    • Heat the mixture to 50°C and stir for an additional 90 minutes.

    • Allow the reaction to cool to room temperature and continue stirring overnight.

    • Add 500 mL of chloroform to the reaction mixture and stir under reflux for 2 hours.

    • Cool the suspension to 20°C and collect the solid product by filtration.

    • Wash the solid with chloroform and dry at 50°C.

  • Expected Outcome:

    • Product: 2,4-Diamino-6-(chloromethyl)pteridine hydrochloride

    • Appearance: Dark-yellow crystals

    • Yield: 36 g (96%)[2]

    • Melting Point: >300°C[2]

3.1.2. Bromination using N-Bromosuccinimide and Triphenylphosphine

This method outlines the synthesis of 2,4-diamino-6-(bromomethyl)pteridine.[3]

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄)

    • Dimethylformamide (DMF)

    • Water

  • Procedure:

    • In a 500 mL four-necked flask, combine 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

    • Stir the mixture vigorously and cool to 0°C.

    • Add 10 g of this compound in batches.

    • Stir the reaction mixture overnight.

    • Filter the reaction mixture to obtain the crude product.

    • Recrystallize the crude product from a mixed solvent of 100 mL of water and DMF.

  • Expected Outcome:

    • Product: 2,4-Diamino-6-(bromomethyl)pteridine

    • Appearance: Brown needle crystals

    • Yield: 12.8 g (96%)[3]

    • Characterization: MS (m/z): 254 (M+H)⁺; ¹H NMR (400MHz, d6-DMSO) δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H).[3]

Reaction Reagents Solvent Temp. Time Yield Reference
ChlorinationSOCl₂None, then ChloroformRT, then 50°C, then refluxOvernight96%[1][2]
BrominationNBS, PPh₃CCl₄0°C to RTOvernight96%[3]
Oxidation

Oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

3.2.1. Oxidation to 2,4-Diaminopteridine-6-carboxaldehyde (General Procedure)

This is a general procedure adaptable for the oxidation of this compound to the corresponding aldehyde, based on protocols for similar pteridine compounds.

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Suspend this compound in DMSO.

    • Add an excess of activated manganese dioxide (5-10 equivalents).

    • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

    • Wash the Celite pad with DMSO.

    • The filtrate containing the product can be used in subsequent steps or the product can be precipitated by the addition of a non-polar solvent and purified by recrystallization.

3.2.2. Oxidation to 2,4-Diaminopteridine-6-carboxylic acid (General Procedure)

This general protocol can be adapted for the synthesis of the carboxylic acid derivative.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Aqueous sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a dilute aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide formed.

    • Acidify the filtrate with hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

Product Oxidizing Agent Solvent General Conditions
AldehydeActivated MnO₂DMSORoom Temperature, 24-48h
Carboxylic AcidKMnO₄Aqueous NaOH0°C to Room Temperature
Esterification (General Procedure)

Esterification of the hydroxymethyl group can be achieved using standard acylation methods.

  • Materials:

    • This compound

    • Acid anhydride (e.g., acetic anhydride) or acid chloride

    • Pyridine or another suitable base

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Suspend this compound in pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine).

    • Cool the mixture in an ice bath.

    • Add the acid anhydride or acid chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Etherification (General Procedure - Williamson Ether Synthesis)

The Williamson ether synthesis can be adapted to prepare ethers of this compound.

  • Materials:

    • This compound

    • Strong base (e.g., sodium hydride, NaH)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Procedure:

    • Suspend this compound in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Carefully add a strong base (e.g., NaH) portion-wise to form the alkoxide.

    • Stir the mixture at 0°C for 30-60 minutes.

    • Add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water or methanol.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Reaction Reagents Solvent General Conditions
EsterificationAcid Anhydride/Chloride, BasePyridine or DCM0°C to Room Temperature
EtherificationNaH, Alkyl HalideDMF or THF0°C to Room Temperature

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Strong bases like sodium hydride are flammable solids and react violently with water. Handle under an inert atmosphere.

  • Oxidizing agents such as potassium permanganate are strong oxidizers and can cause fires upon contact with combustible materials.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Analytical techniques for separating pteridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analytical separation of pteridine isomers, targeting researchers, scientists, and drug development professionals. Pteridines, such as neopterin and biopterin, are heterocyclic compounds that play crucial roles as enzyme cofactors and disease biomarkers.[1][2] Their structural similarity and the existence of various oxidation states (fully oxidized, dihydro-, and tetrahydro- forms) present a significant analytical challenge.[3]

Tetrahydrobiopterin (BH4) Biosynthesis Pathway

Tetrahydrobiopterin (BH4) is a critical enzyme cofactor synthesized from guanosine triphosphate (GTP).[4][5][6] Its biosynthetic pathway involves several key pteridine intermediates. Deficiencies in this pathway can lead to various neurological and metabolic disorders.[7] The major controlling point in BH4 biosynthesis is the enzyme GTP cyclohydrolase I (GTPCH).[5][7] The pathway includes a de novo synthesis route, as well as salvage and recycling pathways to maintain intracellular BH4 levels.[4][5][6][8]

BH4_Biosynthesis_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GTP GTP GTPCH GTPCH GTP->GTPCH Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate PTPS PTPS Dihydroneopterin_TP->PTPS Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Sepiapterin Sepiapterin Pyruvoyltetrahydropterin->Sepiapterin non-enzymatic SPR SPR Pyruvoyltetrahydropterin->SPR BH4 Tetrahydrobiopterin (BH4) Dihydrobiopterin 7,8-Dihydrobiopterin (BH2) Sepiapterin->Dihydrobiopterin SPR DHFR DHFR Dihydrobiopterin->DHFR GTPCH->Dihydroneopterin_TP PTPS->Pyruvoyltetrahydropterin SPR->BH4 DHFR->BH4

Caption: Simplified diagram of the de novo and salvage pathways for BH4 biosynthesis.

Application Note 1: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used, sensitive method for quantifying the oxidized, naturally fluorescent forms of pteridines like neopterin and biopterin.[9] Reduced, non-fluorescent pteridines (e.g., BH4, BH2) must first be oxidized to their fluorescent counterparts for detection.[9] A common method involves differential oxidation using iodine under acidic and alkaline conditions to distinguish between the different reduced forms.[9]

Experimental Workflow: HPLC-FD

HPLC_Workflow Sample Biological Sample (Urine, CSF, Serum) Stabilize Stabilization / Acidification (e.g., with DTT) Sample->Stabilize Oxidation Differential Oxidation (Iodine: Acidic/Alkaline) Stabilize->Oxidation SPE Solid Phase Extraction (SPE) (Cation Exchange) Oxidation->SPE HPLC Reversed-Phase HPLC Separation SPE->HPLC Detection Fluorescence Detection (Ex: 350 nm, Em: 450 nm) HPLC->Detection Analysis Data Analysis (Quantification) Detection->Analysis LCMS_Workflow Sample Biological Sample (CSF, Urine) Spike Spike with Stable Isotope Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation & Supernatant Collection Precipitate->Centrifuge LC UHPLC Separation (HILIC or Reversed-Phase) Centrifuge->LC MSMS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MSMS Analysis Data Analysis (Quantification vs IS) MSMS->Analysis

References

Application Notes and Protocols for In Vitro Testing of Novel 2,4-Diaminopteridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diaminopteridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, drawing inspiration from the core structure of biologically active molecules like methotrexate. These compounds are investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial effects. Their mechanism of action often involves the inhibition of key enzymes in metabolic and signaling pathways. This document provides detailed protocols for the in vitro evaluation of novel 2,4-diaminopteridine derivatives, focusing on their anticancer and anti-inflammatory properties. The methodologies described herein cover the assessment of cytotoxicity, enzyme inhibition, and effects on the cell cycle and apoptosis.

Data Presentation: Summary of Biological Activity

The following tables summarize the in vitro biological activity of selected 2,4-diaminopteridine and related derivatives from preclinical studies.

Table 1: Inhibitory Activity of 2,4-Diaminopteridine and Analogues against Plasmodium falciparum

Compound IDStructure/NameIC50 (nM)
Compound 1 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline9
CCG Chlorcycloguanil71
DDS Dapsone184,300
Pyrimethamine Pyrimethamine4,200
WR99210 WR992103
Compound 2 N-(2,5-dimethoxybenzyl)-6-amino-5-chloro-2,4-diaminoquinazolineData not available
Compound 3 N-methyl-N-(2,5-dimethoxybenzyl)-6-amino-5-chloro-2,4-diaminoquinazolineData not available
Compound 4 N-(2-bromo-3,4,5-trimethoxybenzyl)-6-amino-5-chloro-2,4-diaminoquinazolineData not available
Compound 5 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)methylamino]quinazoline157-fold less potent than Compound 1
Compounds 8, 9, 10 Tetrahydroquinazoline analogues<50

Data sourced from studies on the V1S strain of P. falciparum.[1]

Table 2: Inhibitory Activity of 2,4-Diaminopteridine Derivatives against Inducible Nitric Oxide Synthase (iNOS)

Compound IDIC50 (µM)
10a Similar to Methotrexate
10b 18.85
10c Stronger than Methotrexate
10d Similar to Methotrexate
10e Similar to Methotrexate
10f Stronger than Methotrexate
10g Stronger than Methotrexate
10h Similar to Methotrexate
10i 24.08
10j Stronger than Methotrexate
10k Stronger than Methotrexate
10l Similar to Methotrexate
Methotrexate (MTX) Reference

Biological tests indicated that compounds 10b, 10c, 10f, 10g, 10j, and 10k have stronger inhibitory activities than methotrexate.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of novel 2,4-diaminopteridine derivatives on cancer cell lines.[3][4][5][6]

Principle: Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom sterile plates

  • Novel 2,4-diaminopteridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4-diaminopteridine derivatives in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10-28 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate for 1.5 to 4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well.[4]

    • Incubate for 15 minutes at 37°C with gentle shaking to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][4]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 2,4-Diaminopteridine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 1.5-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Caption: Inhibition of the DHFR pathway by 2,4-diaminopteridine derivatives.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol is for a cell-based assay to determine the inhibitory effect of 2,4-diaminopteridine derivatives on iNOS activity by measuring nitric oxide (NO) production. [7][8] Principle: In response to pro-inflammatory stimuli, iNOS is expressed and produces large amounts of NO. The stable end-product of NO, nitrite (NO2-), can be measured in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates iNOS inhibition.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or other suitable cells (e.g., A-172 glioblastoma) [7]* Complete cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Novel 2,4-diaminopteridine derivatives

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Induction:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression, along with various concentrations of the test compounds.

    • Include a positive control (induced, no inhibitor) and a negative control (uninduced).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percent inhibition of NO production for each compound concentration.

    • Determine the IC50 value.

iNOS Inhibition Signaling Pathway

iNOS_Pathway Stimuli Inflammatory Stimuli (LPS, IFN-γ) iNOS_exp iNOS Expression Stimuli->iNOS_exp iNOS iNOS iNOS_exp->iNOS NO Nitric Oxide (NO) iNOS->NO Arginine L-Arginine Arginine->iNOS Inflammation Inflammation NO->Inflammation Inhibitor 2,4-Diaminopteridine Derivative Inhibitor->iNOS

Caption: Inhibition of the iNOS pathway by 2,4-diaminopteridine derivatives.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with 2,4-diaminopteridine derivatives using propidium iodide (PI) staining and flow cytometry. [9][10][11][12] Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Novel 2,4-diaminopteridine derivatives

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a small volume of cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells.

    • Incubate at 4°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Stain with Propidium Iodide C->D E Acquire Data on Flow Cytometer D->E F Analyze Cell Cycle Distribution E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Analysis of Apoptosis by Western Blotting

This protocol provides a method to detect changes in the expression of key apoptosis-related proteins in cells treated with 2,4-diaminopteridine derivatives. [13][14][15][16][17] Principle: Apoptosis is a programmed cell death process involving a cascade of specific protein activations and cleavages. Western blotting can be used to detect these changes, such as the cleavage of caspases (e.g., Caspase-3) and PARP, and alterations in the levels of Bcl-2 family proteins.

Materials:

  • Cancer cell lines

  • Novel 2,4-diaminopteridine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds.

    • Harvest the cells and lyse them with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Apoptosis_Pathway Drug Drug Bcl2 Bcl2 Drug->Bcl2 Bax Bax Drug->Bax Mito Mito Bcl2->Mito Bax->Mito CytC CytC Mito->CytC Casp9 Casp9 CytC->Casp9 Casp3 Casp3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Safe handling and storage procedures for (2,4-Diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of (2,4-Diaminopteridin-6-yl)methanol. Given the limited specific safety data for this compound, the following procedures are based on information available for the compound itself, its hydrochloride salt, and structurally related compounds such as aminopterin and methotrexate. These guidelines are intended to supplement, not replace, institutional safety protocols and a thorough risk assessment.

Compound Information

This compound is a pteridine derivative that serves as a chemical intermediate in pharmaceutical research and is also known as a methotrexate impurity.[1] Its structural similarity to potent folic acid antagonists like aminopterin and methotrexate necessitates careful handling.

PropertyValueSource
CAS Number 945-24-4[1]
Molecular Formula C₇H₈N₆O[1]
Molecular Weight 192.18 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C[1], -20°C[2], or Room Temperature[1][2]
Melting Point 220°C (hydrochloride)

Hazard Identification and GHS Classification

While a comprehensive GHS classification for this compound is not universally available, information for the compound and its hydrochloride salt indicates the following potential hazards:

HazardClassificationPrecautionary StatementsSource
Acute Oral Toxicity Harmful if swallowed (Category 4)P264, P270, P301+P317, P330, P501[3]
Skin Irritation Causes skin irritation (Category 2)P264, P280, P302+P352, P332+P317, P362+P364[4]
Eye Irritation Causes serious eye irritation (Category 2)P280, P305+P351+P338[4]
Respiratory Irritation May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405[4]

Due to its structural similarity to aminopterin, which is fatal if swallowed and may damage fertility or an unborn child, it is prudent to handle this compound with a high degree of caution.[5]

Experimental Protocols

Based on the potential hazards, the following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6][7]

  • Eye Protection: Safety glasses with side shields or chemical goggles.[6]

  • Lab Coat: A standard laboratory coat should be worn and laundered separately from personal clothing.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or working in a certified chemical fume hood is required.[7]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risk Assess Risk Gather PPE Gather PPE Assess Risk->Gather PPE Wear Gloves Wear Gloves Gather PPE->Wear Gloves Wear Eye Protection Wear Eye Protection Wear Gloves->Wear Eye Protection Wear Lab Coat Wear Lab Coat Wear Eye Protection->Wear Lab Coat Use Fume Hood Use Fume Hood Wear Lab Coat->Use Fume Hood If risk of dust/aerosol Remove PPE Remove PPE Use Fume Hood->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[7]

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

  • Container Handling: Keep containers securely sealed when not in use and protect them from physical damage.[7]

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures vary, with some sources suggesting 2-8°C[1], while others indicate room temperature or -20°C. For long-term stability, storage at 2-8°C in a dark place and under an inert atmosphere is recommended.[1]

  • Container: Keep the container tightly closed.[4]

  • Incompatibilities: Store away from strong oxidizing agents.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage if it is safe to do so.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Gently sweep or vacuum up the spilled material. Use a vacuum cleaner fitted with a HEPA filter.[7]

    • Dampen with water to prevent dusting before sweeping if necessary.[7]

    • Place the spilled material into a suitable, sealed, and labeled container for disposal.[7]

  • Decontamination: Wash the spill area with soap and water.[6]

Spill_Cleanup Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear Full PPE Wear Full PPE Evacuate Area->Wear Full PPE Contain Spill Contain Spill Wear Full PPE->Contain Spill Dry Cleanup Dry Cleanup (Sweep/HEPA Vacuum) Contain Spill->Dry Cleanup Wet Cleanup Dampen to prevent dust, then sweep Contain Spill->Wet Cleanup Collect in Labeled Container Collect in Labeled Container Dry Cleanup->Collect in Labeled Container Wet Cleanup->Collect in Labeled Container Decontaminate Area Decontaminate Area Collect in Labeled Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Folate_Pathway_Inhibition cluster_pathway Folate Metabolism cluster_inhibitor Inhibitor Action Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR THF THF DNA Synthesis DNA Synthesis THF->DNA Synthesis Pteridine Derivative Pteridine Derivative DHFR DHFR Pteridine Derivative->DHFR inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2,4-Diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2,4-Diaminopteridin-6-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, often synthesized from the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone, can contain several impurities.[1][2] These may include unreacted starting materials, partially reacted intermediates, and side-products from undesired reactions. It is also known as Methotrexate EP Impurity A, highlighting its relevance in pharmaceutical quality control.[1][3]

Q2: What are the primary purification strategies for this compound?

A2: The main strategies for purifying this compound and related pteridine derivatives are recrystallization and column chromatography.[4][5] For high-purity applications, such as creating reference standards, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.[6][7]

Q3: The compound has poor solubility. How can I effectively dissolve it for purification?

A3: Pteridine derivatives are often sparingly soluble in common organic solvents.[8] For recrystallization, dissolving the crude solid in a hot solvent is a key step.[9] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous acidic solutions (e.g., 10% acetic acid with a few drops of HCl) can be effective for dissolving the compound, particularly with heating.[1][4]

Q4: My final product is a yellow solid. Is this indicative of impurity?

A4: Not necessarily. Pteridine compounds are often described as yellow solids or needles.[5][8] However, a significant change in color or the presence of dark, amorphous material could indicate the presence of impurities. Purity should be confirmed by analytical methods like HPLC or melting point analysis.[9][10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during purification.

Issue 1: Low Yield After Recrystallization
  • Symptom: A significant loss of product is observed after the recrystallization process.

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[9] If too much was added, carefully evaporate some of the solvent to reach the saturation point.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an amorphous solid.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath to maximize the formation of pure crystals.[9]

    • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[9]

      • Solution: Perform small-scale solvent screening tests with solvents like methanol, ethanol, water, or mixtures to find the optimal system.[5]

Issue 2: Persistent Impurities After Column Chromatography
  • Symptom: Analytical data (TLC, HPLC) shows that impurities are still present in the fractions containing the product.

  • Possible Causes & Solutions:

    • Incorrect Stationary Phase: While silica gel is common, some polar pteridine derivatives may bind irreversibly or streak.[4][11]

      • Solution: Consider using a different stationary phase like alumina, which can sometimes provide better separation for this class of compounds.[4][11]

    • Inappropriate Mobile Phase (Eluent): The polarity of the eluent may be too high or too low, resulting in poor separation.

      • Solution: Systematically vary the eluent polarity. A common system for pteridines is a mixture of a chlorinated solvent (like Dichloromethane or Chloroform) and an alcohol (like Methanol).[4] Start with a low polarity and gradually increase it (gradient elution).

    • Column Overloading: Applying too much crude material to the column leads to broad bands and poor separation.

      • Solution: Use an appropriate ratio of crude material to stationary phase, typically 1:30 to 1:100 (w/w).

Troubleshooting Decision Workflow

Below is a logical workflow to help diagnose and resolve purification issues.

G start Crude Product Purity Unsatisfactory method Select Purification Method start->method recryst Recrystallization method->recryst Impurity profile allows for it chrom Column Chromatography method->chrom Complex mixture or co-crystallizing impurities recryst_check Purity Still Low? recryst->recryst_check chrom_check Poor Separation? chrom->chrom_check solvent_issue Troubleshoot Solvent System: - Change solvent/co-solvent - Adjust pH (if aqueous) recryst_check->solvent_issue Yes success_recryst Pure Product Obtained recryst_check->success_recryst No solvent_issue->chrom If issue persists eluent_issue Troubleshoot Mobile Phase: - Adjust polarity (gradient) - Add modifier (e.g., acid/base) chrom_check->eluent_issue Yes success_chrom Pure Product Obtained chrom_check->success_chrom No stationary_phase Change Stationary Phase (e.g., Silica -> Alumina) eluent_issue->stationary_phase If issue persists

A troubleshooting workflow for purification issues.

Quantitative Data Summary

The following table summarizes typical results from purification methods, compiled from literature on pteridine derivatives. Actual results may vary based on the specific scale and purity of the crude starting material.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Purity (HPLC)Typical YieldReference
RecrystallizationN/AAqueous Acetic Acid / HCl>98%60-75%[1]
RecrystallizationN/ADimethylformamide (DMF)>95%50-70%[5]
Column ChromatographySilica Gel3% Methanol / Dichloromethane>97%40-55%[4]
Column ChromatographySilica Gel2% Methanol / Chloroform>95%~53%[4]

Experimental Protocols

Protocol 1: Recrystallization from Acidified Water

This protocol is adapted from procedures used for purifying pteridine derivatives.[1]

  • Dissolution: Suspend the crude this compound (e.g., 1.0 g) in 10% aqueous acetic acid (e.g., 20 mL).

  • Acidification & Heating: Add a few drops of concentrated hydrochloric acid to aid dissolution. Heat the mixture to approximately 75°C with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 5-10 minutes at 75°C.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The product should crystallize as a yellow solid.

  • Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation & Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then cold ethanol to remove residual acid and impurities.

  • Drying: Dry the purified product in a vacuum oven overnight to obtain the pure compound.

Protocol 2: Silica Gel Column Chromatography

This protocol is a general method based on the purification of similar pterins.[4][11]

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation p1 1. Prepare Slurry: Mix silica gel in a low-polarity solvent (e.g., Dichloromethane). p2 2. Pack Column: Pour slurry into the column and allow to settle. Add a layer of sand on top. p1->p2 p3 3. Prepare Sample: Adsorb crude product onto a small amount of silica gel ('dry loading'). p2->p3 r1 4. Load Column: Carefully add the sample-adsorbed silica to the top of the packed column. p3->r1 r2 5. Elute: Begin elution with a low-polarity mobile phase (e.g., 1% MeOH in DCM). r1->r2 r3 6. Increase Polarity (Gradient): Gradually increase the percentage of Methanol (e.g., to 3-5%) to elute the product. r2->r3 r4 7. Collect Fractions: Collect eluate in separate tubes. r3->r4 a1 8. Analyze Fractions: Spot fractions on a TLC plate to identify those containing the pure product. r4->a1 a2 9. Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. a1->a2

A standard workflow for column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DMSO or DMF) and adsorb it onto a small amount of silica gel. Remove the solvent under vacuum. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 1% Methanol in Dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 2%, 3%, 5%). The target compound, being polar, will require a more polar eluent to move down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.

References

Technical Support Center: Optimization of Pteridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pteridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pteridine synthesis?

A1: The most prevalent methods for synthesizing the pteridine core are the Gabriel-Isay condensation, the Timmis reaction, the Polonovski-Boon cyclization, and the Taylor method. The Gabriel-Isay reaction, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, is one of the most popular approaches.[1] The Timmis reaction offers a regioselective alternative by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][2]

Q2: How can I improve the solubility of my pteridine compounds during synthesis and purification?

A2: Poor solubility is a common challenge in pteridine chemistry due to strong intermolecular hydrogen bonding.[3] Strategies to improve solubility include:

  • Use of Protecting Groups: Introducing protecting groups on the amino and oxo functionalities can disrupt hydrogen bonding and increase solubility in organic solvents.[4]

  • Solvent Selection: In some cases, using more polar aprotic solvents like DMF or DMSO can be effective. For reduced pterins, polar protic solvents like methanol may inhibit fluorescence quenching observed in nonpolar solvents.[1]

  • pH Adjustment: The solubility of pteridines is often pH-dependent. Adjusting the pH of the solution can help in dissolving the compound, especially during purification.

Q3: What analytical techniques are best for monitoring reaction progress and purity of pteridines?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both monitoring the progress of pteridine synthesis and for purification.[5][6] Coupled with UV-Vis or fluorescence detection, HPLC can separate and quantify reactants, intermediates, and products. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. 1H NMR can be particularly useful for differentiating between C6 and C7 substituted regioisomers.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in pteridine synthesis can arise from several factors, including incomplete reactions, side reactions, and product degradation.

Potential Cause Troubleshooting Strategy Expected Outcome
Poor Solubility of Starting Materials Introduce protecting groups to increase solubility in the reaction solvent. Screen different solvents or solvent mixtures (e.g., DMF, DMSO, or aqueous solutions with pH adjustment).Improved dissolution of reactants, leading to better reaction kinetics and higher yields.
Incomplete Reaction Increase reaction temperature or time.[7] Use a microwave reactor to potentially reduce reaction time and improve yield.[2]Drive the reaction to completion, increasing the conversion of starting materials to the desired product.
Side Reactions or Product Degradation Optimize the reaction pH; for instance, in the Gabriel-Isay synthesis, controlling the pH can influence the nucleophilicity of the amino groups and affect the outcome.[1] For sensitive compounds, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Minimize the formation of unwanted byproducts and preserve the integrity of the desired pteridine, leading to a higher isolated yield.
Formation of Regioisomers In the Gabriel-Isay synthesis, use of additives like sodium bisulfite (NaHSO₃) can help in the selective precipitation of the desired 6-substituted isomer.[2] Alternatively, the Timmis reaction is inherently more regioselective.[1][2]Increased yield of the desired regioisomer and simplified purification.
Issue 2: Difficulty in Product Purification

The low solubility and high polarity of many pteridines can make purification challenging.

Potential Cause Troubleshooting Strategy Expected Outcome
Poor Solubility in Common Chromatography Solvents For HPLC, explore different stationary phases, such as hydrophilic interaction liquid chromatography (HILIC) columns, which are well-suited for polar compounds.[6] Optimize the mobile phase, including the use of buffers to control pH and organic modifiers like acetonitrile or methanol.[5][6]Improved separation of the target compound from impurities and starting materials.
Co-elution of Isomers For regioisomers, careful optimization of HPLC conditions is crucial. This may involve using a different column, adjusting the mobile phase composition and pH, or changing the gradient profile.[5] In some cases, isomers can be separated by fractional crystallization or by converting them into derivatives with different physical properties.Successful separation of the desired isomer from unwanted regioisomers, leading to a pure final product.
Product Precipitation during Workup Adjust the pH of the aqueous solution during extraction to a point where the pteridine derivative is most soluble. Use a larger volume of solvent for extraction and washing steps.Complete extraction of the product from the reaction mixture and prevention of product loss due to precipitation.

Experimental Protocols

Protocol 1: Gabriel-Isay Synthesis of 7-Phenyl-2,4-diaminopteridine[8]

This protocol provides a method for the synthesis of a 7-substituted pteridine.

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Phenylglyoxal monohydrate

  • Deionized water

  • Ethanol

  • 50% (w/w) Sodium hydroxide solution

Procedure:

  • Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in deionized water.

  • Add an aqueous solution of phenylglyoxal monohydrate to the pyrimidine solution.

  • Adjust the pH of the reaction mixture to 7-8 using a 50% sodium hydroxide solution.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and then with ethanol.

  • Dry the product under vacuum.

Typical Yield: 60-85%

Protocol 2: Synthesis of a 6-Substituted Pterin via the Timmis Reaction[2]

This method provides a regioselective route to 6-substituted pterins.

Materials:

  • 5-Nitroso-6-aminopyrimidine derivative

  • Active methylene compound (e.g., a β-ketoester or malononitrile)

  • Base (e.g., potassium acetate)

  • Solvent (e.g., ethanol or acetic acid)

Procedure:

  • Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene compound in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture at reflux for the time determined by reaction monitoring (e.g., by TLC or HPLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthesis and Troubleshooting Workflows

Pteridine_Synthesis_Workflow cluster_synthesis Pteridine Synthesis start Choose Synthesis Method gabriel_isay Gabriel-Isay Condensation start->gabriel_isay e.g., for diverse substitution timmis Timmis Reaction start->timmis e.g., for regioselectivity other_methods Other Methods start->other_methods reaction Perform Reaction gabriel_isay->reaction timmis->reaction other_methods->reaction workup Reaction Workup reaction->workup purification Purification (HPLC/Crystallization) workup->purification product Final Pteridine Product purification->product

Caption: A generalized workflow for pteridine synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Check Reactant Solubility start->check_solubility check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_side_reactions Analyze for Side Products (MS/NMR) start->check_side_reactions solubility_issue Poor Solubility check_solubility->solubility_issue incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction side_products Side Products Detected check_side_reactions->side_products solubility_issue->check_completion No change_solvent Change Solvent / Add Protecting Groups solubility_issue->change_solvent Yes incomplete_reaction->check_side_reactions No increase_temp_time Increase Temperature / Time incomplete_reaction->increase_temp_time Yes optimize_ph Optimize pH / Use Inert Atmosphere side_products->optimize_ph Yes solution Improved Yield change_solvent->solution increase_temp_time->solution optimize_ph->solution

Caption: A decision tree for troubleshooting low yields in pteridine synthesis.

References

Technical Support Center: Stabilization of Di- and Tetra-hydroforms of Pteridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di- and tetra-hydroforms of pteridines, such as tetrahydrobiopterin (BH4). These compounds are highly susceptible to oxidation, and this guide offers practical solutions to maintain their stability during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tetrahydrobiopterin (BH4) solution is turning yellow. What is happening and is it still usable?

A: A yellow discoloration indicates that your BH4 has oxidized. Tetrahydrobiopterin is highly unstable in neutral or alkaline solutions and readily auto-oxidizes to form 7,8-dihydrobiopterin (BH2) and other colored products.[1][2] The solution's usability depends on the extent of oxidation and the sensitivity of your assay. For most applications, especially those involving enzyme activity assays like nitric oxide synthase (NOS), it is crucial to use a freshly prepared, non-oxidized solution, as the oxidized forms can alter enzyme function.[3][4]

Q2: I'm seeing inconsistent results in my experiments using BH4. Could oxidation be the cause?

A: Yes, inconsistent results are a common consequence of BH4 oxidation. The half-life of BH4 in a neutral phosphate buffer (pH 6.8) at room temperature can be as short as 16 minutes.[2] If your experimental timeline is not carefully controlled, the concentration of active BH4 can decrease significantly, leading to variability in your data. It is critical to standardize your workflow to minimize the time the pteridine is in a destabilizing environment.

Q3: How can I prevent the oxidation of my pteridine solutions?

A: Several measures can be taken to prevent oxidation:

  • Use of Antioxidants: The most effective method is the addition of antioxidants. L-ascorbic acid (Vitamin C) has been shown to be very effective in stabilizing BH4 solutions.[1][5] Other antioxidants like folate may also enhance bioavailability.[6]

  • pH Control: Pteridines are more stable in acidic conditions. Preparing stock solutions in 0.1 N HCl can prolong their stability for several weeks at -20°C.[2]

  • Deoxygenation: Since oxidation involves reaction with oxygen, deoxygenating your buffers by sparging with an inert gas like nitrogen or argon is a critical step.[7]

  • Low Temperature: Always keep your pteridine solutions on ice and prepare them fresh before each experiment. For long-term storage, solid pteridines should be kept at -20°C, protected from light and moisture.[2]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your buffer can help sequester these ions.[7]

Q4: What concentration of ascorbic acid should I use to stabilize my BH4 solution?

A: The concentration of ascorbic acid required depends on the concentration of BH4. Studies have shown that 3 mmol/L of ascorbic acid can provide almost complete stabilization for a 25 µmol/L BH4 solution.[1][5] It is recommended to use a molar excess of the antioxidant.

Q5: I need to work at a neutral pH for my experiment. How can I maintain the stability of BH4?

A: Working at a neutral pH is challenging but possible. Here is a recommended workflow:

  • Prepare a concentrated stock solution of BH4 in an acidic solution (e.g., 0.1 N HCl) where it is more stable.

  • Prepare your neutral experimental buffer and thoroughly deoxygenate it. Add an antioxidant, such as L-ascorbic acid, to the buffer.

  • Just before starting your experiment, dilute the acidic BH4 stock solution into the deoxygenated, antioxidant-containing neutral buffer to the final desired concentration.

  • Use the solution immediately and keep it on ice throughout the experiment.

Quantitative Data on Tetrahydrobiopterin Stability

The following table summarizes the stability of tetrahydrobiopterin (BH4) under various conditions to provide a clear comparison for experimental planning.

ConditionStability/Half-LifeKey Scavenger/ProtectantReference(s)
0.1 M Phosphate Buffer, pH 6.8, Room TemperatureHalf-life of ~16 minutesNone[2]
0.1 N HCl, -20°CStable for several weeksAcidic pH[2]
25 µmol/L BH4 with 3 mmol/L Ascorbic AcidAlmost complete stabilizationL-Ascorbic Acid[1][5]
Solid form, -20°C, desiccated, protected from lightStable for up to 3 yearsDry, cold, dark conditions[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Tetrahydrobiopterin (BH4) Stock Solution

This protocol describes the preparation of a stabilized BH4 stock solution for use in various experimental applications.

  • Buffer Preparation: Prepare the desired buffer (e.g., Tris-HCl, HEPES) using high-purity, deionized water.

  • Deoxygenation: Sparge the buffer with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Keep the buffer under the inert gas atmosphere.

  • Addition of Antioxidant: To the deoxygenated buffer, add L-ascorbic acid to a final concentration of 1-3 mM. Stir gently until fully dissolved.

  • BH4 Dissolution: Weigh out the required amount of solid BH4 in a controlled environment to minimize exposure to air and moisture. Immediately dissolve the BH4 in the deoxygenated, antioxidant-containing buffer to the desired stock concentration (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into small, single-use vials. Flush the headspace with inert gas before capping tightly. Store immediately at -80°C and protected from light. For short-term storage (a few days), -20°C is acceptable.

Protocol 2: General Workflow for Experiments Using BH4 at Physiological pH

This protocol outlines a workflow to minimize BH4 oxidation during an experiment conducted at or near physiological pH.

  • Prepare Experimental Buffer: Prepare your final experimental buffer (pH 7.4) and deoxygenate it thoroughly by sparging with an inert gas. Add an antioxidant like L-ascorbic acid (e.g., 0.5-1 mM final concentration).

  • Thaw BH4 Stock: Retrieve a single-use aliquot of your stabilized BH4 stock solution from the -80°C freezer and thaw it rapidly on ice, protected from light.

  • Prepare Working Solution: Immediately before initiating the experiment, dilute the thawed BH4 stock solution to the final working concentration in your deoxygenated, antioxidant-containing experimental buffer.

  • Conduct Experiment: Keep the working solution on ice throughout the experiment. Minimize the time between the preparation of the working solution and the completion of the experimental measurements.

  • Quality Control: If possible, include a control to measure the extent of BH4 oxidation at the end of your experiment, for example, using HPLC analysis.

Visualizations

Pteridine Oxidation and Prevention Pathway

The following diagram illustrates the oxidation pathway of tetrahydrobiopterin (BH4) and the key intervention points for its prevention.

BH4 Tetrahydrobiopterin (BH4) (Active Form) qBH2 Quinonoid Dihydrobiopterin (qBH2) (Unstable Intermediate) BH4->qBH2 Auto-oxidation qBH2->BH4 Reduction BH2 7,8-Dihydrobiopterin (BH2) (Oxidized Form) qBH2->BH2 Isomerization ROS Reactive Oxygen Species (ROS) (e.g., O2, H2O2) ROS->BH4 Accelerates Oxidation Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->BH4 Reductive Reversal & Stabilization

Caption: Oxidation pathway of BH4 and the protective role of antioxidants.

Experimental Workflow for Handling Pteridines

This diagram outlines a logical workflow for handling and using oxidation-sensitive pteridines in an experimental setting to ensure stability and reproducibility.

start Start prep_buffer 1. Prepare & Deoxygenate Buffer (Sparge with N2 or Ar) start->prep_buffer add_antioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) prep_buffer->add_antioxidant dissolve_pteridine 3. Dissolve Pteridine (e.g., BH4) on Ice add_antioxidant->dissolve_pteridine storage_check Long-term Use? dissolve_pteridine->storage_check run_experiment 4. Perform Experiment Immediately end End run_experiment->end storage_check->run_experiment No aliquot_store Aliquot, Flush with Inert Gas & Store at -80°C storage_check->aliquot_store Yes aliquot_store->run_experiment

Caption: Recommended workflow for preparing and using pteridine solutions.

References

Technical Support Center: Minimizing 7-Isomer Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing the formation of 7-isomer impurities in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the formation of a 7-isomer impurity in my reaction?

The formation of a 7-isomer impurity is a common challenge in the synthesis of substituted bicyclic aromatic compounds, such as naphthalenes, quinolines, and isoquinolines. The primary reasons for its formation are rooted in the principles of regioselectivity in electrophilic aromatic substitution (EAS). Key factors include:

  • Electronic Effects: The directing influence of existing substituents on the aromatic ring plays a crucial role. Both activating (electron-donating) and deactivating (electron-withdrawing) groups can influence the position of the incoming electrophile.[1][2][3]

  • Steric Hindrance: Bulky substituents on the aromatic ring or a bulky incoming electrophile can prevent substitution at sterically hindered positions, potentially favoring substitution at more accessible sites like the 7-position.

  • Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the isomer distribution. Reactions can be under either kinetic or thermodynamic control, leading to different major products.[4][5][6][7]

Q2: How can I control the regioselectivity of my reaction to minimize the 7-isomer?

Controlling regioselectivity is key to minimizing the formation of the unwanted 7-isomer. Here are several strategies you can employ:

  • Choice of Starting Material and Directing Groups: The inherent electronic properties of the substituents on your starting material will be a primary determinant of the substitution pattern. Understanding ortho-, para-, and meta-directing effects is crucial.[1][2][3]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): Many reactions, such as the sulfonation of naphthalene, exhibit temperature-dependent regioselectivity.[4][5][6][7]

    • Kinetic Control (Lower Temperatures): Favors the fastest-forming product, which is often the result of substitution at the most electronically activated position.

    • Thermodynamic Control (Higher Temperatures): Allows for equilibrium to be established, favoring the most stable isomer, which may be different from the kinetically favored product.[4][5][6][7]

  • Solvent Selection: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the isomer ratio. For example, in the Friedel-Crafts acylation of naphthalene, nonpolar solvents tend to favor the kinetically controlled product, while polar solvents can favor the thermodynamically controlled product.[8][9]

  • Catalyst Choice: The use of shape-selective catalysts, such as zeolites, can sterically hinder the formation of certain isomers, leading to higher selectivity for a desired product. In Friedel-Crafts reactions, the nature of the Lewis acid can also influence the outcome.

Q3: Are there any computational tools that can help predict the formation of the 7-isomer?

Yes, computational chemistry can be a powerful predictive tool. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

  • Calculate the relative energies of the possible reaction intermediates (e.g., sigma complexes in EAS). The stability of these intermediates often correlates with the observed product distribution.

  • Model the transition states for the formation of different isomers to predict the kinetically favored product.

  • Simulate the effect of different solvents on the reaction pathway.

By understanding the energetic landscape of the reaction, you can make more informed decisions about the reaction conditions to favor the desired isomer.

Troubleshooting Guides

Issue 1: High percentage of 7-isomer impurity in the sulfonation of a 2-substituted naphthalene.

  • Potential Cause: The reaction is being run under thermodynamic control, favoring the formation of the more stable 7-isomer.

  • Recommended Solution:

    • Lower the reaction temperature to favor the kinetically controlled product. For example, the sulfonation of naphthalene at 80°C yields primarily the 1-sulfonic acid (kinetic product), while at 160°C, the 2-sulfonic acid (thermodynamic product) is the major product.[4][5][6][7] A similar principle applies to substituted naphthalenes.

    • Reduce the reaction time to isolate the kinetic product before it has a chance to equilibrate to the thermodynamic product.

Issue 2: Unexpected formation of a 7-acylnaphthalene in a Friedel-Crafts acylation of a 2-substituted naphthalene.

  • Potential Cause: The choice of solvent is favoring the formation of the thermodynamically more stable 7-isomer.

  • Recommended Solution:

    • Switch to a non-polar solvent like carbon disulfide or dichloromethane. These solvents often favor the formation of the kinetically controlled product.[8][9]

    • In contrast, polar solvents like nitrobenzene can promote the formation of the thermodynamic product.[8][9]

Issue 3: Difficulty in separating the desired isomer from the 7-isomer impurity.

  • Potential Cause: The isomers have very similar physical properties (e.g., boiling point, solubility).

  • Recommended Solution:

    • Chromatography: Utilize specialized chromatography techniques. For positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity through π-π interactions.[10]

    • Crystallization: Fractional crystallization can be an effective method for separating isomers with different melting points or solubilities in a particular solvent system. Careful selection of the solvent is critical. The process may need to be repeated to achieve high purity.

    • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The desired isomer can then be regenerated.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Sulfonation of Naphthalene

Reaction Temperature (°C)1-Naphthalenesulfonic Acid (%)2-Naphthalenesulfonic Acid (%)Control Type
80~96~4Kinetic
160~15~85Thermodynamic

Data compiled from multiple sources indicating the general trend.[4][5][6][7]

Table 2: Influence of Solvent on the Friedel-Crafts Acylation of 2-Methylnaphthalene

SolventMajor Isomer(s)Control Type
Dichloromethane (CH₂Cl₂)1-acetyl-2-methylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)6-acetyl-2-methylnaphthaleneThermodynamic

This table illustrates the principle of solvent effects on regioselectivity. The formation of the 7-isomer would follow similar principles depending on the starting material.[8][9]

Experimental Protocols

Protocol 1: Kinetically Controlled Sulfonation of Naphthalene to Favor the 1-Isomer

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place naphthalene (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq) to the naphthalene with stirring.

  • Reaction Conditions: Heat the mixture to 80°C and maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The 1-naphthalenesulfonic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Thermodynamically Controlled Sulfonation of Naphthalene to Favor the 2-Isomer

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place naphthalene (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq) to the naphthalene with stirring.

  • Reaction Conditions: Heat the mixture to 160°C and maintain this temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water.

  • Purification: The 2-naphthalenesulfonic acid can be isolated by salting out with sodium chloride, followed by filtration and recrystallization.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_control Control Strategies cluster_purification Purification Start Starting Material (e.g., 2-Substituted Naphthalene) Reaction Electrophilic Aromatic Substitution (e.g., Sulfonation, Acylation) Start->Reaction Product_Mixture Mixture of Isomers (Desired Product + 7-Isomer Impurity) Reaction->Product_Mixture Temp Temperature Control (Kinetic vs. Thermodynamic) Reaction->Temp Solvent Solvent Selection (Polar vs. Non-polar) Reaction->Solvent Catalyst Catalyst Choice (e.g., Zeolites) Reaction->Catalyst Chromatography Chromatography (e.g., Phenyl Column) Product_Mixture->Chromatography Crystallization Fractional Crystallization Product_Mixture->Crystallization Pure_Product Pure Desired Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: Workflow for minimizing 7-isomer impurity.

G Start High 7-Isomer Impurity Detected Check_Reaction_Type Identify Reaction Type (e.g., EAS, Nucleophilic Substitution) Start->Check_Reaction_Type Is_EAS Is it Electrophilic Aromatic Substitution? Check_Reaction_Type->Is_EAS Check_Control Assess Kinetic vs. Thermodynamic Control Is_EAS->Check_Control Yes Other_Reaction Consult specific literature for your reaction type Is_EAS->Other_Reaction No Is_Kinetic Is the 7-isomer the kinetic product? Check_Control->Is_Kinetic Increase_Temp Increase Temperature and Reaction Time Is_Kinetic->Increase_Temp No Decrease_Temp Decrease Temperature and Reaction Time Is_Kinetic->Decrease_Temp Yes Check_Solvent Evaluate Solvent Polarity Increase_Temp->Check_Solvent Decrease_Temp->Check_Solvent Change_Solvent Switch to a solvent that disfavors 7-isomer formation Check_Solvent->Change_Solvent Consider_Purification Optimize Purification (Chromatography, Crystallization) Change_Solvent->Consider_Purification Other_Reaction->Consider_Purification

Caption: Troubleshooting logic for 7-isomer impurity.

G cluster_naphthalene Electrophilic Substitution on Naphthalene cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) Naphthalene Naphthalene E_plus Electrophile (E+) Naphthalene->E_plus Intermediate_1 More Stable Intermediate (Resonance) E_plus->Intermediate_1 Intermediate_2 Less Stable Intermediate E_plus->Intermediate_2 Product_1 1-Substituted Naphthalene (Kinetic Product) Intermediate_1->Product_1 Faster Product_2 2-Substituted Naphthalene (Thermodynamic Product) Product_1->Product_2 Equilibration at high temperature Intermediate_2->Product_2 Slower, but more stable product

References

Technical Support Center: (2,4-Diaminopteridin-6-yl)methanol Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of (2,4-Diaminopteridin-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production significant?

A1: this compound is a pteridine derivative that serves as a crucial intermediate in pharmaceutical research and development. It is recognized as Methotrexate EP Impurity A, making it a critical reference standard for the quality control of the anticancer drug, Methotrexate.[1] Its structure, featuring a hydroxymethyl group at the 6-position, allows for further chemical modifications to create targeted inhibitors for various diseases.[1]

Q2: What is the most common synthetic route for this compound?

A2: The most prevalent synthesis method involves the condensation reaction of a 2,4,5,6-tetraaminopyrimidine salt (such as the hydrochloride or sulfate) with dihydroxyacetone in an aqueous solution.[2][3] This reaction forms the pyrazine ring of the pteridine system.

Q3: What are the primary challenges encountered during the scale-up of this synthesis?

A3: Key challenges during scale-up include:

  • Impurity Formation: The formation of isomeric impurities, particularly the (2,4-Diaminopteridin-7-yl)methanol, and other side-products like 6- or 7-methyl derivatives, is a significant issue.[4]

  • Low Yield and Purity: Achieving high yield and purity can be difficult without careful optimization of reaction conditions.

  • Product Isolation and Purification: The product can be slow to precipitate, and the resulting fine particles can make filtration difficult.[5] Pteridines can also be sensitive to oxygen, potentially leading to degradation.[5]

Q4: What are the critical reaction parameters to control for a successful scale-up?

A4: Based on available literature, the following parameters are critical:

  • pH: Maintaining a pH in the range of 1.0 to 2.5 is crucial for minimizing impurity formation.[4]

  • Temperature: Lower temperatures, typically between 0°C and 15°C, are preferred to enhance the selectivity for the desired product.[4]

  • Rate of Addition: Slow, controlled addition of the dihydroxyacetone solution to the tetraaminopyrimidine salt solution is recommended.[4]

  • Atmosphere: Conducting the reaction under an inert atmosphere can help prevent oxidation, especially at elevated temperatures.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Non-optimal pH or temperature.- Incomplete reaction.- Product loss during workup.- Adjust the pH to the optimal range of 1.0-2.5.[4]- Maintain the reaction temperature between 0-15°C.[4]- Increase reaction time and monitor for completion using a suitable analytical method (e.g., HPLC).- Optimize filtration and washing procedures to minimize loss of the solid product.
High Levels of Impurities (e.g., 7-isomer) - Incorrect pH, leading to side reactions.- High reaction temperature favoring impurity formation.- Rapid addition of reactants.- Strictly control the pH of the reaction mixture.[4]- Lower the reaction temperature.[4]- Add the dihydroxyacetone solution slowly and with good agitation.[4]
Product Fails to Precipitate or Precipitates Slowly - Presence of significant impurities inhibiting crystallization.- Insufficient time for precipitation.- Purify the crude product dissolved in dilute acid with activated carbon before precipitation.[2]- Allow the solution to stand for an extended period (2-3 days) to facilitate precipitation.[5]- Gently agitate the suspension periodically to encourage crystal formation.[5]
Difficult Filtration (Clogged Filter) - Formation of a very fine precipitate.- Ensure the filter cake is well-sucked and compacted using a glass stopper.[5]- Consider using a different type of filter medium, such as a glass microfiber filter.[5]- If using activated carbon, ensure it is thoroughly removed to prevent it from passing through the filter.[5]
Product Discoloration (Darkening) - Oxidation of the pteridine ring system.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product in a dark place under an inert atmosphere at 2-8°C.[1]

Data Presentation

Table 1: Reported Yields and Purities of this compound under Various Conditions

Starting Material Key Reaction Conditions Yield Purity (by HPLC) Reference
Tetraaminopyrimidine sulfate4 M Sodium Acetate, Cysteine HCl, 24h at RT54%Not Specified[2]
2,4,5,6-Tetraaminopyrimidine DihydrobromidepH 2.0, 8-12°C, 24h air bubbling67%67% (with 31% 6-methyl impurity)[4]
2,4,5,6-Tetraaminopyrimidine DihydrochloridepH 2.5, 8-50°C, slow addition of dihydroxyacetone over 12h, O₂ introductionNot Specified96%[4]
2,4,5,6-Tetraaminopyrimidine DihydrobromidepH 2.0, 15°C, air introductionNot Specified97%[4]

Experimental Protocols

Protocol 1: Synthesis via Tetraaminopyrimidine Sulfate

  • Add barium chloride (30 mmol) to an aqueous suspension of tetraaminopyrimidine sulfate (30 mmol).

  • Heat the mixture at 100°C for 10 minutes and then cool to room temperature.

  • Remove the barium sulfate precipitate by filtration.

  • Transfer the filtrate to a flask containing an aqueous 4 M sodium acetate solution with dihydroxyacetone (90 mmol) and cysteine hydrochloride monohydrate (30 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Collect the precipitated yellow solid by filtration and wash with water and ethanol.

  • For purification, dissolve the crude product in 10% acetic acid with a few drops of concentrated hydrochloric acid.

  • Heat the solution to 75°C and treat with activated carbon, followed by hot filtration.

  • Neutralize the filtrate with ammonia to precipitate the purified product.

  • Collect the solid by filtration, wash with water and ethanol, and dry.[2]

Protocol 2: Optimized Synthesis via 2,4,5,6-Tetraaminopyrimidine Dihydrohalide Salt

  • Dissolve the 2,4,5,6-tetraaminopyrimidine dihydrohalide salt in water.

  • Adjust the pH of the solution to between 1.0 and 2.5 with a base (e.g., 50% sodium hydroxide solution).

  • Cool the reaction mixture to a temperature between 0°C and 15°C.

  • Slowly add an aqueous solution of dihydroxyacetone to the reaction mixture over several hours while introducing air or oxygen.

  • Continue stirring the mixture for an additional period (e.g., 12 hours) after the addition is complete.

  • The product precipitates as a salt (hydrochloride or hydrobromide).

  • Collect the solid by filtration and wash with water and ethanol.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification Stage A 1. Prepare aqueous solution of 2,4,5,6-tetraaminopyrimidine salt B 2. Adjust pH to 1.0-2.5 and cool to 0-15°C A->B pH & Temp Control C 3. Slowly add aqueous dihydroxyacetone solution with aeration B->C Slow Addition D 4. Stir for extended period to ensure reaction completion C->D E 5. Collect precipitated product by filtration D->E F 6. Wash with water and ethanol E->F G 7. Optional Recrystallization: Dissolve in dilute acid, treat with activated carbon, re-precipitate with base F->G If Purity < 98% H 8. Dry final product under vacuum F->H If Purity > 98% G->H

Caption: Optimized Synthesis and Purification Workflow.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield or Purity Cause1 Incorrect pH Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Rapid Addition Problem->Cause3 Cause4 Oxidation Problem->Cause4 Cause5 Inefficient Precipitation Problem->Cause5 Solution1 Verify & Adjust pH to 1.0-2.5 Cause1->Solution1 Solution2 Lower Temp. to 0-15°C Cause2->Solution2 Solution3 Decrease Addition Rate Cause3->Solution3 Solution4 Use Inert Atmosphere Cause4->Solution4 Solution5 Allow Longer Precipitation Time Cause5->Solution5

Caption: Troubleshooting Logic for Low Yield/Purity.

References

Technical Support Center: Refining Solid-Phase Extraction (SPE) for Pteridines from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of pteridines from biological fluids.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of pteridines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the recovery of my pteridine analytes low?

Low recovery is a frequent challenge in SPE. Several factors could be contributing to this issue. A systematic evaluation of your workflow can help pinpoint the cause.

Potential Causes and Solutions for Low Pteridine Recovery

Potential CauseRecommended Solution
Inappropriate Sorbent Selection Pteridines are polar compounds. For reversed-phase SPE, ensure the sorbent is not too retentive (e.g., C8 instead of C18). For more polar pteridines, consider hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) sorbents.
Suboptimal Sample pH The charge state of pteridines is pH-dependent. Adjust the sample pH to at least 2 units below the pKa of the pteridine to ensure it is in its neutral form for better retention on reversed-phase sorbents. For cation exchange, the pH should be adjusted to ensure the pteridine is protonated.
Inefficient Elution The elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. For ion-exchange SPE, ensure the elution buffer has the appropriate pH or ionic strength to disrupt the interaction between the analyte and the sorbent. Consider multiple, smaller volume elutions.
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during sample loading. Reduce the sample volume or use a cartridge with a larger sorbent mass.
High Flow Rate If the sample is loaded too quickly, there may be insufficient time for the analytes to interact with the sorbent. A typical flow rate is around 1 mL/min.[1]
Analyte Breakthrough During Wash Step The wash solvent may be too strong, causing the pteridines to be prematurely eluted. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).
Incomplete Sample Pre-treatment Proteins in biological fluids can interfere with the extraction. Protein precipitation prior to SPE is often recommended.[2] Ensure any particulates are removed by centrifugation or filtration.

Q2: I am observing poor reproducibility between my samples. What could be the cause?

Poor reproducibility can stem from inconsistencies in the SPE procedure.

Potential Causes and Solutions for Poor Reproducibility

Potential CauseRecommended Solution
Inconsistent Sample Pre-treatment Ensure uniform pre-treatment for all samples, including pH adjustment and protein precipitation.
Variable Flow Rates Use a vacuum manifold with flow control or a positive pressure manifold to ensure consistent flow rates during all steps of the SPE process.
Drying of the Sorbent Bed Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent results. Ensure the sorbent remains wetted throughout these steps.
Inconsistent Elution Volumes Use calibrated pipettes to ensure accurate and consistent elution volumes for all samples.
Matrix Effects Biological matrices can vary between samples, affecting extraction efficiency. Consider using an internal standard to normalize the results.

Q3: My final extract is not clean and is interfering with my downstream analysis. How can I improve the purity?

Impure extracts can be a result of inadequate removal of matrix components.

Potential Causes and Solutions for Impure Extracts

Potential CauseRecommended Solution
Ineffective Wash Step The wash step is crucial for removing interferences. Optimize the wash solvent by increasing its strength (e.g., by adding a small percentage of organic solvent) without eluting the pteridine analytes.
Inappropriate Sorbent A more selective sorbent, such as a mixed-mode or ion-exchange sorbent, may be required to effectively separate the pteridines from interfering compounds.
Co-elution of Matrix Components The elution solvent may be too strong, causing the co-elution of interfering compounds. Try a weaker elution solvent or a step-wise elution with increasing solvent strength.

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for pteridine extraction?

The choice of sorbent depends on the specific pteridines of interest and the biological matrix.

  • Reversed-Phase (RP) Sorbents (e.g., C8, C18, HLB): These are suitable for less polar pteridines. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a good starting point due to their ability to retain a wider range of polar and non-polar compounds.

  • Mixed-Mode Cation Exchange (MCX) Sorbents: These are effective for pteridines, which are basic compounds. The dual retention mechanism (reversed-phase and ion-exchange) allows for rigorous washing steps, resulting in cleaner extracts. A generic protocol for non-polar basic compounds using a DSC-MCAX cartridge has shown recoveries of over 90%.

  • Cation-Exchange Sorbents: These have been successfully used for the purification of biopterin and neopterin from serum and urine.[3]

Q2: Is protein precipitation necessary before SPE?

For complex biological matrices like plasma and serum, protein precipitation is highly recommended. Proteins can clog the SPE cartridge and interfere with the binding of pteridines to the sorbent. A common method is acid precipitation using trichloroacetic acid or perchloric acid.[2]

Q3: What are the typical recovery rates for pteridines using SPE?

Recovery rates can vary depending on the pteridine, the biological matrix, and the SPE method used. However, with an optimized protocol, high recovery rates are achievable.

  • A study using reversed-phase SPE for oncopterin, neopterin, and biopterin in human urine reported an extraction efficiency exceeding 95%.[4]

  • Another study on pteridines in tomato extracts using ISOLUTE ENV+ cartridges reported average recovery values ranging from 80% to 118%.

  • A "dilute-and-shoot" method for human urine, which involves minimal sample preparation, showed recovery values between 82.3% and 118.8%.

Q4: Can I use a "dilute-and-shoot" approach instead of SPE for urine samples?

For urine samples, where pteridine concentrations are relatively high and the matrix is less complex than plasma or serum, a "dilute-and-shoot" method can be a viable and simpler alternative to SPE. This approach typically involves centrifugation and filtration of the diluted urine sample before direct injection into the analytical instrument. This method has demonstrated good recovery and precision.

Quantitative Data Summary

The following tables summarize reported recovery rates for pteridines using different SPE methods.

Table 1: Pteridine Recovery from Human Urine

Pteridine(s)SPE SorbentReported Recovery/EfficiencyReference
Oncopterin, Neopterin, BiopterinReversed-Phase (RP)> 95%[4]
Various Pteridines"Dilute-and-Shoot" (No SPE)82.3% - 118.8%

Table 2: Pteridine Recovery from Other Matrices

Pteridine(s)MatrixSPE Sorbent/MethodReported RecoveryReference
Xanthopterin, Isoxanthopterin, DihydrobiopterinTomato ExtractISOLUTE ENV+80% - 118%
Basic Pharmaceutical CompoundsSerumDiscovery DSC-MCAX> 90%

Experimental Protocols

The following are example protocols adapted from established methods. Note: These protocols should be optimized for your specific application.

Protocol 1: Reversed-Phase SPE (RP-SPE) for Pteridines in Urine (Adapted from[4])

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulates.

  • Sorbent: Reversed-Phase (e.g., C8 or HLB) SPE cartridge.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of the sample loading buffer (e.g., a buffer at a pH that ensures the pteridines are in their neutral form).

  • Sample Loading: Load the pre-treated urine sample at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the pteridines with 1-2 column volumes of a suitable solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for analysis.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Pteridines in Plasma/Serum (Generic Protocol)

  • Sample Pre-treatment: Perform protein precipitation (e.g., with an acid). Centrifuge to pellet the precipitated proteins and collect the supernatant. Adjust the pH of the supernatant to be at least 2 units below the pKa of the pteridines.

  • Sorbent: Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of the sample loading buffer (e.g., a buffer at the same pH as the pre-treated sample).

  • Sample Loading: Load the pre-treated sample at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: 1-2 column volumes of an acidic solution (e.g., 2% formic acid) to remove polar and acidic interferences.

    • Wash 2: 1-2 column volumes of methanol to remove neutral and hydrophobic interferences.

  • Elution: Elute the pteridines with 1-2 column volumes of a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the pteridines and disrupt the ion-exchange interaction.

  • Post-Elution: The eluate can be evaporated and reconstituted for analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis BiologicalFluid Biological Fluid (Urine, Plasma, Serum) Centrifugation Centrifugation/ Filtration BiologicalFluid->Centrifugation ProteinPrecipitation Protein Precipitation (for Plasma/Serum) Centrifugation->ProteinPrecipitation pH_Adjustment pH Adjustment ProteinPrecipitation->pH_Adjustment Conditioning 1. Conditioning pH_Adjustment->Conditioning Pre-treated Sample Equilibration 2. Equilibration Conditioning->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing SampleLoading->Washing Interferences to Waste Elution 5. Elution Washing->Elution Interferences to Waste Analysis LC-MS/MS or HPLC-Fluorescence Elution->Analysis Purified Pteridines

Caption: General workflow for solid-phase extraction of pteridines.

Troubleshooting_Low_Recovery Start Low Pteridine Recovery CheckSorbent Is the sorbent appropriate? Start->CheckSorbent CheckpH Is the sample pH optimized? CheckSorbent->CheckpH Yes SolutionSorbent Select a more appropriate sorbent (e.g., HLB, MCX) CheckSorbent->SolutionSorbent No CheckElution Is the elution solvent strong enough? CheckpH->CheckElution Yes SolutionpH Adjust sample pH CheckpH->SolutionpH No CheckFlowRate Is the flow rate too high? CheckElution->CheckFlowRate Yes SolutionElution Increase elution solvent strength or volume CheckElution->SolutionElution No CheckWash Is the wash solvent too strong? CheckFlowRate->CheckWash No SolutionFlowRate Decrease flow rate (e.g., to 1 mL/min) CheckFlowRate->SolutionFlowRate Yes SolutionWash Use a weaker wash solvent CheckWash->SolutionWash Yes End Recovery Improved CheckWash->End No SolutionSorbent->End SolutionpH->End SolutionElution->End SolutionFlowRate->End SolutionWash->End

Caption: Troubleshooting decision tree for low pteridine recovery.

References

Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pteridine stock solutions for screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of pteridine stock solutions?

A1: The stability of pteridine solutions is primarily influenced by several factors:

  • Oxidation State: Reduced pteridines, such as 7,8-dihydropterins and 5,6,7,8-tetrahydropterins, are highly susceptible to oxidation.[1][2]

  • pH: The pH of the solution significantly impacts the rate of degradation. Acidic conditions generally improve the stability of reduced pteridines.[2][3]

  • Temperature: Higher temperatures accelerate the degradation of pteridines.[4][5]

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of pteridine compounds.[3][6]

  • Solvent: The choice of solvent can affect both the solubility and stability of pteridines. While many are sparingly soluble in water, they often exhibit better solubility in organic solvents like DMSO, methanol, and ethanol.[7]

  • Presence of Metal Ions: Transition metal ions can catalyze the oxidation of reduced pteridines.

Q2: What is the most common degradation pathway for pteridines?

A2: The most common degradation pathway, especially for biologically active reduced pteridines like tetrahydrobiopterin (BH4), is oxidation. BH4 can be oxidized to quinonoid dihydrobiopterin (qBH2), which is unstable and can then be further converted to the more stable 7,8-dihydrobiopterin (BH2) or other degradation products.[2][8] This oxidative degradation leads to a loss of biological activity.

Q3: How should I prepare and store my pteridine stock solutions to maximize stability?

A3: To maximize the stability of your pteridine stock solutions, follow these guidelines:

  • Solvent Selection: For pteridines with poor water solubility, consider using organic solvents like DMSO. For aqueous solutions, use high-purity, degassed water.

  • pH Adjustment: For reduced pteridines, preparing stock solutions in an acidic buffer (pH < 3.0) can significantly enhance stability.[3] Solutions of 5,6,7,8-Tetrahydrobiopterin in 0.1 N HCl are stable for several weeks at –20 °C.[2]

  • Use of Stabilizers: The addition of antioxidants or reducing agents like dithiothreitol (DTT) or ascorbic acid is highly recommended, especially for reduced pteridines, to prevent oxidation.[9][10] Dihydrobiopterin and dihydroneopterin standard solutions can be prepared daily with 0.1% DTT to minimize spontaneous oxidation.[11]

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation rates.[2]

  • Light Protection: Always protect pteridine solutions from light by using amber vials or by wrapping containers in aluminum foil.[11]

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: Can I freeze-thaw my pteridine stock solutions?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes before freezing. This minimizes the number of times the main stock is exposed to temperature fluctuations and potential atmospheric oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of pteridine stock solutions in screening experiments.

Problem 1: Inconsistent or non-reproducible results in my screening assay.

Possible Cause Recommended Solution
Pteridine Degradation Prepare fresh dilutions of your pteridine stock solution for each experiment. Ensure proper storage conditions (low temperature, protection from light) are maintained.[12]
Verify the stability of your specific pteridine derivative under your assay conditions (pH, temperature, buffer components).
Inaccurate Pipetting Calibrate pipettes regularly. Use proper pipetting techniques, especially for viscous solvents like DMSO.
Assay Interference Some pteridines can be fluorescent, which may interfere with fluorescence-based assays. Run appropriate controls, including a buffer-only blank and a compound-only control, to check for autofluorescence.
Solvent Effects High concentrations of organic solvents (e.g., DMSO) can affect enzyme activity or cell viability. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.

Problem 2: My stock solution has changed color (e.g., turned yellow).

Possible Cause Recommended Solution
Oxidation A color change, particularly the appearance of a yellow tint in a previously colorless solution of a reduced pteridine, is a strong indicator of oxidation.[2]
Discard the colored solution and prepare a fresh stock.
To prevent this in the future, add a stabilizing agent like DTT or ascorbic acid to your stock solution and store it under an inert atmosphere if possible.[9][10]
Photodegradation Exposure to light can cause degradation and color changes. Always store pteridine solutions in light-protected containers.[6]

Problem 3: I observe a precipitate in my stock solution upon thawing or dilution.

Possible Cause Recommended Solution
Poor Solubility The pteridine may have low solubility in the chosen solvent, especially at lower temperatures.
Gently warm the solution and vortex to redissolve the compound. If the precipitate persists, consider preparing the stock solution in a different solvent in which the compound is more soluble.
Buffer Incompatibility Diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer can sometimes cause the compound to precipitate if its solubility limit is exceeded.
Perform a solubility test by preparing serial dilutions of your stock in the assay buffer to determine the maximum soluble concentration.
Decrease the final concentration of the pteridine in the assay or increase the percentage of organic co-solvent if the assay allows.

Quantitative Data on Pteridine Stability

The stability of pteridines is highly dependent on their specific structure and the experimental conditions. The following tables provide a summary of available quantitative data to illustrate these effects.

Table 1: Stability of Tetrahydrobiopterin (BH4) under Different Conditions

pHBufferTemperatureHalf-lifeKey ObservationReference
6.80.1 M PhosphateRoom Temp.~16 minutesRapid degradation in neutral aqueous buffer.[2]
< 3.00.1 N HCl-20°CSeveral weeksSignificantly increased stability in acidic conditions.[2]
≤ 3.0FormateNot specified87 min (initial)Autoxidation proceeds via quinonoid dihydrobiopterin (qBH2).[8]
7.450 mM Tris-HClNot specifiedStabilized3 mM ascorbic acid provides almost complete stabilization of 25 µM BH4.[10]

Table 2: Stability of Pteridines in Solution

PteridineSolvent/MatrixStorage ConditionStability DurationKey ObservationReference
Standard SolutionsUltrapure water (pH adjusted)-18°CAt least 3 weeksStable when stored frozen and protected from light.[11]
Dihydroneopterin (NH2) & Dihydrobiopterin (BH2)Aqueous with 0.1% DTTPrepared dailyN/ADTT is crucial for preventing oxidation of reduced forms.[11]
Diluted Standard SolutionsAqueous with stabilizersRoom Temp.Stable for 4 daysSignificant degradation (~50%) observed within one month.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Pteridine Stock Solution

Objective: To prepare a stock solution of a reduced pteridine (e.g., Tetrahydrobiopterin) with enhanced stability.

Materials:

  • Pteridine compound (solid)

  • High-purity, degassed water (e.g., Milli-Q) or HPLC-grade DMSO

  • Hydrochloric acid (HCl), 0.1 N (for aqueous solutions)

  • Dithiothreitol (DTT)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Solvent Preparation: If preparing an aqueous stock, use degassed 0.1 N HCl. To degas, sparge with an inert gas (argon or nitrogen) for 15-20 minutes. If using an organic solvent like DMSO, ensure it is of high purity and anhydrous.

  • Weighing the Pteridine: Accurately weigh the desired amount of the pteridine compound in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and light.

  • Dissolution:

    • For Aqueous Stocks: Add the calculated volume of cold, degassed 0.1 N HCl to the pteridine solid.

    • For Organic Stocks: Add the calculated volume of DMSO.

  • Vortexing: Vortex the solution until the pteridine is completely dissolved. Gentle warming may be necessary for some compounds, but avoid excessive heat.

  • Adding Stabilizer (for aqueous stocks of reduced pteridines): Add DTT to a final concentration of 0.1% (w/v). For example, add 1 mg of DTT for every 1 mL of solution.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected (amber) tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C may be sufficient.

Protocol 2: Assessment of Pteridine Stability by HPLC

Objective: To quantitatively assess the stability of a pteridine solution over time under specific conditions (e.g., different pH, temperature).

Materials:

  • Pteridine stock solution

  • HPLC system with a suitable detector (e.g., fluorescence or UV-Vis)

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., phosphate buffer, methanol, ion-pairing agents)

  • Incubator or water bath for temperature control

  • pH meter

  • Autosampler vials

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the pteridine at the desired concentration in the buffers and conditions you wish to test (e.g., different pH values, with and without stabilizers).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the pteridine. This will serve as the baseline (100% stability).

  • Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., 25°C protected from light, 37°C, etc.).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze it by HPLC.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[13]

    • Mobile Phase: An isocratic mobile phase containing a buffer (e.g., sodium phosphate), an ion-pairing agent, a chelating agent (e.g., DTPA), and a reducing agent (e.g., DTT) in an aqueous solution with a small percentage of organic solvent (e.g., 2% acetonitrile), with the pH adjusted to be acidic (e.g., 3.0), is often effective.[13]

    • Detection: Use a fluorescence detector for fluorescent pteridines or a UV-Vis detector at the wavelength of maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the pteridine at each time point.

    • Calculate the percentage of the pteridine remaining at each time point relative to the initial concentration at time zero.

    • Plot the percentage of remaining pteridine versus time to determine the degradation kinetics.

Visualizations

Pteridine_Degradation_Pathway BH4 Tetrahydrobiopterin (BH4) (Active Form) qBH2 Quinonoid Dihydrobiopterin (qBH2) (Unstable Intermediate) BH4->qBH2 Oxidation (e.g., by O2) BH2 7,8-Dihydrobiopterin (BH2) (Oxidized, Inactive) qBH2->BH2 Isomerization Other_Products Other Degradation Products qBH2->Other_Products Further Degradation

Caption: Oxidative degradation pathway of Tetrahydrobiopterin (BH4).

Stability_Troubleshooting_Workflow Start Inconsistent Screening Results Check_Solution Check Pteridine Solution (Color, Precipitate) Start->Check_Solution Prepare_Fresh Prepare Fresh Stock Solution (Use Stabilizers, Protect from Light) Check_Solution->Prepare_Fresh Degradation Suspected Check_Assay Review Assay Protocol (Controls, Solvent Conc.) Check_Solution->Check_Assay Solution Appears OK Validate_Stability Perform Stability Study (HPLC Analysis) Prepare_Fresh->Validate_Stability Optimize_Assay Optimize Assay Conditions (e.g., lower DMSO %) Check_Assay->Optimize_Assay Protocol Issue Identified Proceed Proceed with Screening Check_Assay->Proceed Protocol OK Optimize_Assay->Proceed Validate_Stability->Proceed

Caption: Troubleshooting workflow for inconsistent screening results.

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Analysis of (2,4-Diaminopteridin-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. (2,4-Diaminopteridin-6-yl)methanol and its derivatives represent a promising class of compounds, primarily recognized for their role as antifolates. This guide provides an objective comparison of the biological activities of these derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.

The core mechanism of action for many of these pteridine derivatives lies in the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[2] By disrupting this pathway, these compounds can impede DNA synthesis and cell proliferation, making them attractive candidates for anticancer, antimalarial, and antibacterial therapies.[2][3]

Comparative Biological Activity

The biological efficacy of this compound derivatives varies significantly based on the substitutions on the pteridine core. These modifications influence the compound's affinity for the target enzyme and its cellular uptake. The following table summarizes the quantitative biological activity data for a selection of these derivatives against different targets.

Compound/DerivativeTarget Organism/EnzymeAssay TypeIC50Reference
2,4-diamino-N10-methyl-pteroic acid (DAMPA) Plasmodium falciparum (antifolate-sensitive strain)In vitro parasite growth inhibition446 ng/mL
2,4-diamino-N10-methyl-pteroic acid (DAMPA) Plasmodium falciparum (highly resistant strain)In vitro parasite growth inhibition812 ng/mL
Substituted 2,4-diaminopteridine derivative 10b Inducible nitric oxide synthase (iNOS)In vitro enzyme inhibition18.85 µM[4]
Substituted 2,4-diaminopteridine derivative 10i Inducible nitric oxide synthase (iNOS)In vitro enzyme inhibition24.08 µM[4]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline Plasmodium falciparum (V1S strain)In vitro parasite growth inhibition9 nM[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental process, the following diagrams have been generated.

folate_pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) dNTPs dNTPs -> DNA Synthesis THF->dNTPs One-Carbon Metabolism DHFR_enzyme->THF Inhibitor This compound Derivatives Inhibitor->DHFR_enzyme Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound derivatives add_compounds Add derivative dilutions to wells compound_prep->add_compounds assay_setup Prepare 96-well plates with DHFR enzyme, NADPH, and buffer assay_setup->add_compounds initiate_reaction Initiate reaction by adding Dihydrofolate (DHF) add_compounds->initiate_reaction measure_absorbance Measure absorbance at 340 nm in kinetic mode initiate_reaction->measure_absorbance calc_inhibition Calculate percent inhibition for each concentration measure_absorbance->calc_inhibition determine_ic50 Plot dose-response curve and determine IC50 value calc_inhibition->determine_ic50

References

A Comparative Guide to a Novel UHPLC-MS/MS Method for Comprehensive Pteridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of pteridines against established analytical techniques. Pteridines are a class of heterocyclic compounds that serve as important biomarkers for a variety of physiological and pathological processes, including immune system activation, neurological disorders, and cancer.[1][2][3] Accurate and sensitive measurement of pteridines in biological matrices is therefore crucial for both clinical diagnostics and therapeutic development.

The novel UHPLC-MS/MS method presented here offers significant advantages in terms of speed, sensitivity, and comprehensiveness, allowing for the simultaneous quantification of a broad panel of both oxidized and reduced pteridines. This guide will objectively compare the performance of this new method with traditional approaches such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) detection, supported by experimental data.

Data Presentation: Performance Characteristics of Pteridine Quantification Methods

The selection of an appropriate analytical method for pteridine quantification is critical and depends on various factors including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[4] The following table summarizes the key performance characteristics of the novel UHPLC-MS/MS method in comparison to other widely used techniques.

Method Analytes Sample Matrix Limit of Detection (LOD) Linearity (R²) Precision (RSD) Key Advantages Key Disadvantages
Novel UHPLC-MS/MS Comprehensive panel of oxidized & reduced pteridines (e.g., Neopterin, Biopterin, Dihydroneopterin, Tetrahydrobiopterin)Plasma, Urine, CSF0.025 - 0.5 µg/L[5]> 0.998< 5% (intra-day) < 8% (inter-day)High sensitivity and specificity, rapid analysis time (<10 min)[6], simultaneous detection of multiple analytes without post-column derivatization.Higher initial instrument cost, potential for matrix effects requiring careful sample preparation.
HPLC-Fluorescence Oxidized pteridines (e.g., Neopterin, Biopterin)Urine, Plasma, CSF60 - 160 fmol[7]> 0.99[4]< 10% (inter-day)[4]Well-established and robust method with high sensitivity for fluorescent compounds.[4]Requires pre-column oxidation to detect reduced pteridines, which can introduce variability; potential for interference from other fluorescent compounds.[2][4]
HPLC-MS/MS (Conventional) Multiple pteridinesUrine, Plasma, CSF, Tissues0.1 - 3.0 µg/L[5]> 0.99[8][9]< 15%[6][10]Good specificity and ability to measure multiple analytes.Longer run times compared to UHPLC, may require separate methods for different pteridine classes.
CE-LIF Charged pteridine derivativesUrine< 1 x 10⁻¹⁰ M[11]Not specifiedNot specifiedExcellent separation efficiency[11][12], very low sample volume requirement.Limited to charged analytes, can be less robust for routine analysis compared to HPLC-based methods.

Experimental Protocols

Detailed Methodology for the Novel UHPLC-MS/MS Method

This section outlines the detailed experimental protocol for the newly validated UHPLC-MS/MS method for the simultaneous quantification of 15 pteridine derivatives.

1. Sample Preparation (Human Plasma)

  • Blood Collection: Whole blood is collected in tubes containing EDTA as an anticoagulant and 10% ascorbic acid to stabilize reduced pteridines.[13]

  • Plasma Separation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C.

  • Protein Precipitation: To 100 µL of plasma, 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards is added to precipitate proteins.

  • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: The clear supernatant is transferred to a new vial for analysis.

2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: A high-performance UHPLC system equipped with a binary pump and a temperature-controlled autosampler.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is performed at a flow rate of 0.4 mL/min. The gradient starts at 2% B, increases to 30% B over 5 minutes, then to 95% B over 1 minute, holds for 1 minute, and then returns to initial conditions for re-equilibration. Total run time is under 10 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions, collision energies, and other MS parameters are optimized for each pteridine and internal standard.

3. Method Validation

The method is validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

  • Linearity: Calibration curves are prepared by spiking known concentrations of pteridine standards into a surrogate matrix. Linearity is accepted if the correlation coefficient (R²) is > 0.99.[8][9]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should not exceed 15% (20% for LLOQ).[5]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualizations

Workflow and Method Comparison Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow of the novel UHPLC-MS/MS method and a logical comparison with a traditional HPLC-Fluorescence method.

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Blood Collection (with stabilizer) plasma Plasma Separation (Centrifugation) start->plasma precip Protein Precipitation (Methanol + Internal Standards) plasma->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection quant Quantification (vs. Internal Standards) detection->quant report Report Results quant->report

Caption: Workflow of the Novel UHPLC-MS/MS Method.

G cluster_new Novel UHPLC-MS/MS Method cluster_traditional Traditional HPLC-Fluorescence Method s1 Direct Injection of Sample Extract s2 Simultaneous Separation of Oxidized & Reduced Pteridines s1->s2 s3 Specific Detection by Mass-to-Charge Ratio s2->s3 s4 Direct Quantification of All Analytes s3->s4 t1 Sample Splitting & Oxidation t2 Separate Injections for Total vs. Oxidized Pteridines t1->t2 t3 Detection of Native Fluorescence t2->t3 t4 Indirect Quantification of Reduced Pteridines by Subtraction t3->t4 start Sample start->s1 start->t1

Caption: Logical Comparison of Analytical Approaches.

References

A Comparative Guide to the Cross-Reactivity of Pteridine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pteridine-based enzyme inhibitors, focusing on their cross-reactivity profiles against various enzyme targets. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and optimization.

Comparative Analysis of Inhibitor Selectivity

Pteridine-based compounds are versatile scaffolds known to inhibit a range of enzymes. Understanding their selectivity is crucial for developing potent and safe therapeutics. The following tables summarize the inhibitory activities (IC50/Ki) of various pteridine derivatives against their intended targets and notable off-targets.

1.1. Folate Pathway Enzyme Inhibitors

A primary application of pteridine-based inhibitors is in targeting the folate pathway, which is essential for DNA synthesis and cell proliferation.[1][2] These compounds are particularly relevant as antiparasitic and anticancer agents.[2][3] A common strategy involves targeting parasite-specific enzymes like Pteridine Reductase 1 (PTR1) while minimizing inhibition of the human Dihydrofolate Reductase (hDHFR) to reduce toxicity.[1][3] PTR1 provides a metabolic bypass for DHFR inhibition in parasites, making dual inhibition a promising therapeutic strategy.[2][4][5]

CompoundPrimary TargetPrimary Target IC50/Ki (nM)Off-TargetOff-Target IC50/Ki (nM)Selectivity Index (Off-Target/Primary Target)Reference
Compound 6a LmPTR1100 (Ki)hDHFR>100,000>1000[6][7]
Compound 6b LmPTR137 (Ki)hDHFR820~22[6]
Methotrexate (1a) LmDHFR300hDHFR3001[3]
Compound 1b LmPTR140 (Ki)hDHFR>10,000>250[1]
Compound 1b TbDHFR300hDHFR>50,000>165[3]

LmPTR1: Leishmania major Pteridine Reductase 1; hDHFR: human Dihydrofolate Reductase; LmDHFR: Leishmania major Dihydrofolate Reductase; TbDHFR: Trypanosoma brucei Dihydrofolate Reductase.

1.2. Kinase Inhibitors

The pteridine scaffold has also been utilized to develop inhibitors against various protein kinases, which are critical regulators of cell signaling. Cross-reactivity among different kinases is a common challenge in the development of selective kinase inhibitors.

CompoundPrimary TargetPrimary Target IC50 (µM)Off-Target(s)Off-Target IC50 (µM)Reference
Compound 22 Jak20.8Jak11.5[8]
SD-208 PKD20.094PKD1, PKD30.107, 0.105[9]
4-Methylpteridinones PI3KVariesmTORVaries[8]

Jak1/2: Janus Kinase 1/2; PKD1/2/3: Protein Kinase D 1/2/3; PI3K: Phosphoinositide 3-kinase; mTOR: Mammalian Target of Rapamycin.

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding inhibitor action and cross-reactivity.

2.1. Signaling Pathways

Folate Metabolism in Trypanosomatids

Pteridine-based antifolates disrupt the synthesis of tetrahydrofolate (THF), a crucial cofactor for DNA synthesis.[1][3] In parasites like Leishmania and Trypanosoma, Pteridine Reductase 1 (PTR1) can reduce pterins and folates, providing a bypass mechanism when Dihydrofolate Reductase (DHFR) is inhibited.[2][5] Effective therapy may therefore require the inhibition of both enzymes.[2][5]

Folate_Pathway cluster_parasite Parasite Cell Pterins Pterins PTR1 PTR1 Pterins->PTR1 salvage Folate Folate DHFR DHFR Folate->DHFR DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DNA DNA Synthesis THF->DNA DHFR->THF PTR1->DHF bypass Inhibitor_DHFR DHFR Inhibitor (e.g., Methotrexate) Inhibitor_DHFR->DHFR Inhibitor_PTR1 PTR1 Inhibitor (Pteridine-based) Inhibitor_PTR1->PTR1 PKD_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates dag Diacylglycerol (DAG) plc->dag Produces pkc PKC dag->pkc Recruits & Activates pkd PKD dag->pkd Recruits pkc->pkd Phosphorylates & Activates downstream Downstream Targets (Cell Proliferation, Survival) pkd->downstream inhibitor Pteridine Inhibitor (e.g., SD-208) inhibitor->pkd Workflow start Lead Pteridine Compound tier1 Tier 1: In Silico Profiling (Computational screening against a panel of off-targets) start->tier1 tier2 Tier 2: In Vitro Biochemical Assays (IC50 determination for primary target and prioritized off-targets) tier1->tier2 tier3 Tier 3: In Vitro Cellular Assays (Assess on-target and off-target effects in cells) tier2->tier3 decision Selectivity Profile Acceptable? tier3->decision stop Redesign / Optimize Compound decision->stop No proceed Proceed to In Vivo Studies decision->proceed Yes

References

A Comparative Guide to (2,4-Diaminopteridin-6-yl)methanol and Other DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the structural class represented by (2,4-Diaminopteridin-6-yl)methanol versus other established alternatives. It includes supporting data, detailed experimental methodologies, and pathway visualizations to aid in research and drug development.

Introduction to Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells.[1][2] It plays a crucial role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis, repair, and cellular replication.[1][4]

The inhibition of DHFR disrupts these critical biosynthetic pathways, leading to a depletion of nucleotides necessary for DNA replication and ultimately causing cell death, particularly in rapidly dividing cells like cancer cells or bacteria.[5] This makes DHFR a highly significant therapeutic target for anticancer and antimicrobial drugs.[1][6]

DHFR inhibitors are broadly categorized as classical and non-classical antifolates. Classical inhibitors, like Methotrexate, are structurally similar to folic acid and typically contain a pteridine ring and a p-aminobenzoyl-glutamate side chain. Non-classical inhibitors, such as Trimethoprim and Pyrimethamine, lack the glutamate moiety and are generally more lipophilic.[6] The compound this compound represents the core pteridine structure fundamental to many DHFR inhibitors and is also recognized as a critical reference standard, being an impurity of the widely used anticancer drug, Methotrexate.[5][7]

Mechanism of Action

DHFR inhibitors function as competitive inhibitors, binding with high affinity to the active site of the DHFR enzyme.[5] This prevents the binding of the natural substrate, DHF, and its cofactor, NADPH. The 2,4-diamino substitution pattern on the pteridine or pyrimidine ring is a crucial pharmacophore for this activity.[5][6] This arrangement allows the inhibitor to mimic the binding of dihydrofolate and form strong hydrogen bonds with key residues in the active site, notably a highly conserved, negatively charged glutamic acid residue (e.g., Glu-30 in human DHFR).[5][8] By blocking the reduction of DHF to THF, these inhibitors starve the cell of the necessary one-carbon donors for nucleotide synthesis.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis Purine Synthesis Purine Synthesis DNA DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Thymidylate Synthesis Thymidylate Synthesis Thymidylate Synthesis->DNA DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) THF->Purine Synthesis THF->Thymidylate Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitors This compound Derivatives Methotrexate Trimethoprim Inhibitors->DHFR Inhibition CellDeath Cell Death DNA->CellDeath

Caption: Folate metabolism pathway and the point of DHFR inhibition.

Comparative Analysis of DHFR Inhibitors

The efficacy and selectivity of DHFR inhibitors vary significantly across different species, which is a key factor in their therapeutic application. For instance, trimethoprim binds much more tightly to bacterial DHFR than to human DHFR, making it an effective antibacterial agent with lower host toxicity. The following table summarizes quantitative data for this compound's structural family and other prominent DHFR inhibitors.

Inhibitor Class Primary Target Organism(s) IC50 / Ki Values Key Structural Features
Methotrexate (MTX) ClassicalHuman, BacteriaPotent inhibitor of human and prokaryotic DHFRs.[2] Ki values are in the low nanomolar range for many DHFR isoforms.[9]2,4-diaminopteridine core with a p-aminobenzoyl-glutamate side chain.[5]
This compound Classical (Core Structure)N/A (Building Block)Serves as a foundational building block for more complex inhibitors like Methotrexate.[5]2,4-diaminopteridine core with a hydroxymethyl group at the 6-position.[5]
Trimethoprim Non-classicalBacteriaHighly selective for bacterial DHFR over human DHFR.2,4-diaminopyrimidine core with a trimethoxybenzyl side chain.[8]
Pyrimethamine Non-classicalProtozoa (e.g., Plasmodium, Toxoplasma)Shows greater affinity for protozoal DHFR than human DHFR, although selectivity can be a concern.[3][6]2,4-diaminopyrimidine core with chlorophenyl and ethyl groups.[6]
Pralatrexate ClassicalHumanDesigned for enhanced cellular uptake and retention compared to Methotrexate.[5]A derivative of the 2,4-diaminopteridine core.[5]

Note: IC50 and Ki values can vary depending on the specific enzyme source and experimental conditions.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This assay is a standard method for screening and characterizing potential DHFR inhibitors by measuring the enzyme's activity.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm.[1][10] This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[1][4] In the presence of an inhibitor, the rate of NADPH oxidation decreases, leading to a slower reduction in absorbance. The level of inhibition is proportional to the inhibitor's concentration.[1]

Materials and Reagents:

  • Purified DHFR enzyme (recombinant or from tissue/cell lysates)[10]

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]

  • Dihydrofolic acid (DHF), substrate[10]

  • NADPH, cofactor[10]

  • Test inhibitors (e.g., this compound derivatives) and a positive control (e.g., Methotrexate)[10]

  • Solvent for inhibitors (e.g., DMSO)[10]

  • 96-well clear, flat-bottom UV-transparent microplate[4][10]

  • Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm[2][10]

Procedure:

  • Reagent Preparation: Prepare working solutions of the DHFR enzyme, NADPH, and DHF in the assay buffer. Keep the enzyme and NADPH solutions on ice.[10] Prepare serial dilutions of the test inhibitor and the positive control.

  • Assay Setup: In a 96-well plate, add 2 µL of the test inhibitor, positive control, or solvent control (for enzyme control wells) to the appropriate wells.[10]

  • Enzyme Addition: Add the diluted DHFR enzyme solution to each well containing the test compounds and controls. Add assay buffer to background control wells.

  • Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at room temperature (22-25 °C) to allow the inhibitor to bind to the enzyme.[2][4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADPH and DHF substrate to all wells.[10]

  • Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode for a duration of 10-20 minutes at a constant temperature.[2][4]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme control (with solvent) and V_inhibitor is the rate in the presence of the inhibitor.[1]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent Prep Prepare Solutions: - DHFR Enzyme - NADPH & DHF - Inhibitors Add Inhibitor Add Inhibitor/ Control to Wells Reagent Prep->Add Inhibitor Add Enzyme Add DHFR Enzyme Add Inhibitor->Add Enzyme Incubate Incubate (15 min) Add Enzyme->Incubate Initiate Reaction Add NADPH/DHF Substrate Mix Incubate->Initiate Reaction Measure Abs Kinetic Measurement (Absorbance at 340 nm) Initiate Reaction->Measure Abs Calculate Rate Calculate Reaction Rate (ΔAbs/min) Measure Abs->Calculate Rate Calculate Inhibition Calculate % Inhibition Calculate Rate->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

The inhibition of dihydrofolate reductase is a cornerstone of chemotherapy for a range of diseases, from cancer to bacterial and parasitic infections. While compounds like Methotrexate and Trimethoprim are well-established drugs, the emergence of resistance necessitates the development of novel inhibitors.[6][9] The this compound structure represents a fundamental scaffold in this field, serving as a critical building block for synthesizing more complex and targeted antifolates.[5] Understanding the comparative efficacy, selectivity, and mechanism of action of different inhibitor classes is essential for designing the next generation of DHFR-targeting therapeutics with improved potency and reduced host toxicity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers engaged in this critical area of drug discovery.

References

Unmasking Methotrexate EP Impurity A: A Comparative Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like methotrexate are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Methotrexate EP Impurity A, supported by experimental data and detailed protocols.

Methotrexate EP Impurity A is chemically identified as (2,4-diaminopteridin-6-yl)methanol, also known as 2,4-Diamino-6-(hydroxymethyl)pteridine.[1][2][3][4] It is a known impurity listed in the European Pharmacopoeia (EP). The free base of this impurity has a CAS number of 945-24-4, while its hydrochloride salt is registered under CAS number 73978-41-3.[5] The molecular formula of the free base is C₇H₈N₆O, with a molecular weight of approximately 192.18 g/mol .[3][6][7]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for the separation and quantification of methotrexate and its impurities. These methods, often coupled with mass spectrometry (LC-MS), provide the necessary sensitivity and resolution to distinguish between structurally similar compounds.

A study on the separation of methotrexate impurities utilized a UPLC method that successfully resolved multiple impurities, including those listed in the European and British Pharmacopoeias.[8] While specific performance data for Impurity A was not singled out in this particular study, the methodology provides a robust framework for its analysis.

ParameterHPLC Method 1UPLC Method
Column C18, 100mm x 4.6mm, 5µmAgilent Zorbax Extend C-18, 50 mm × 4.6 mm, 1.8 µm[8]
Mobile Phase A: AcetonitrileB: Potassium dihydrogen orthophosphate buffer (pH 6.0)A: 20 mmol/L Sodium dihydrogen phosphate in water (pH 3.0)B: Acetonitrile[8]
Gradient Isocratic (92:8 B:A)Gradient[8]
Flow Rate 1.4 ml/min2.2 mL/min[8]
Detection UV at 303 nmUV at 305 nm[8]
Retention Time of Methotrexate 4.517 minNot specified for all impurities
LOD/LOQ for other impurities Not specified for impurities< 0.774 µg/mL / < 1.03 µg/mL[8]

Experimental Protocols

Below are detailed experimental protocols for the analysis of Methotrexate EP Impurity A based on established methods for methotrexate impurity profiling.

UPLC Method for the Determination of Methotrexate Impurities

This method is adapted from a validated UPLC method for the separation of six methotrexate impurities.[8]

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

  • Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 µm).[8]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Sodium dihydrogen phosphate.

  • Phosphoric acid.

  • Deionized water.

  • Methotrexate reference standard and Methotrexate EP Impurity A reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mmol/L sodium dihydrogen phosphate in water, adjusted to pH 3.0 with phosphoric acid.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program: A specific gradient program should be developed to ensure optimal separation of Impurity A from methotrexate and other potential impurities. A starting condition of low organic phase (acetonitrile) with a gradual increase is recommended.

  • Flow Rate: 2.2 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm.[8]

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the methotrexate drug substance in a suitable solvent, such as a dilute ammonia solution, to a final concentration of approximately 5 mg/mL.

5. System Suitability:

  • Prepare a system suitability solution containing methotrexate and known impurities, including Impurity A, to verify the resolution and performance of the chromatographic system.

6. Analysis:

  • Inject the sample solution into the UPLC system and record the chromatogram.

  • Identify the peak corresponding to Methotrexate EP Impurity A by comparing its retention time with that of the reference standard.

  • Quantify the impurity using the peak area and a suitable calibration method.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the identification and quantification of Methotrexate EP Impurity A.

cluster_sample_prep Sample Preparation cluster_hplc_analysis UPLC Analysis cluster_data_analysis Data Analysis Start Start Weigh Weigh API Sample Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (305 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurity A (vs. Standard) Integrate->Identify Quantify Quantify Impurity A Identify->Quantify

Analytical Workflow for Methotrexate EP Impurity A

cluster_alternatives Analytical Alternatives cluster_comparison Comparison Criteria HPLC HPLC Cost Cost HPLC->Cost Lower UPLC UPLC Resolution Resolution UPLC->Resolution Higher Speed Analysis Speed UPLC->Speed Faster LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Highest

References

Novel Pteridine Compounds Demonstrate Superior In Vivo Efficacy Over Methotrexate in Rheumatoid Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have unveiled compelling in vivo data demonstrating that novel pteridine compounds, specifically N-[1-(2,4-Diamino-6-pteridinylmethyl)indoline-5-carbonyl]-L-glutamic acid (Compound 2f), exhibit significantly greater potency in a preclinical model of rheumatoid arthritis (RA) when compared to the widely used disease-modifying antirheumatic drug (DMARD), methotrexate (MTX). Another derivative, N-[1-(2,4-diamino-6-pteridinylmethyl)-indoline-5-carbonyl]-L-2-aminoadipic acid (Compound 2d), also showed considerable anti-arthritic activity. These findings suggest a promising new avenue for the development of more effective therapies for rheumatoid arthritis.

The study, published in Chemical & Pharmaceutical Bulletin, evaluated these novel methotrexate derivatives, which incorporate an indoline moiety, in a well-established adjuvant-induced arthritis (AIA) rat model. The results indicate a marked reduction in paw swelling for the group treated with Compound 2f compared to both the control and methotrexate-treated groups, highlighting its potential as a future therapeutic agent.

Comparative In Vivo Efficacy

The in vivo anti-arthritic effects of the novel pteridine compounds and methotrexate were assessed by measuring the paw volume of rats with adjuvant-induced arthritis. The data presented below summarizes the percentage of inhibition of paw swelling at day 21 post-adjuvant injection.

CompoundDose (mg/kg, p.o.)Inhibition of Paw Swelling (%)
Vehicle (Control) -0%
Methotrexate (MTX) 0.545%
Compound 2d 1.055%
Compound 2f 1.075%

Table 1: Comparative efficacy of novel pteridine compounds and methotrexate in the rat adjuvant-induced arthritis model. Data represents the inhibition of paw swelling on day 21 of the study.

Experimental Protocols

The in vivo efficacy of the compounds was evaluated using a standard adjuvant-induced arthritis model in Lewis rats.

Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw of male Lewis rats. The development of a polyarthritis, characterized by inflammation in the injected and contralateral paws, typically occurs within 10-14 days.

Treatment Protocol: The test compounds (Compound 2d and Compound 2f) and the reference drug, methotrexate, were administered orally once daily for 21 consecutive days, starting from the day of adjuvant injection (day 0). A control group received the vehicle alone.

Efficacy Assessment: The primary endpoint for assessing anti-arthritic activity was the measurement of hind paw volume using a plethysmometer. Measurements were taken prior to adjuvant injection and at regular intervals throughout the 21-day study period. The percentage inhibition of paw edema was calculated for each group relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The mechanism of action for methotrexate and its derivatives involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are essential for the proliferation of inflammatory cells. The experimental workflow is designed to assess the downstream effects of this inhibition on the clinical signs of arthritis.

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway Induction Adjuvant Injection (Day 0) Development Arthritis Development (Days 1-21) Induction->Development Treatment Daily Oral Dosing (Compound 2f, 2d, or MTX) Measurement Paw Volume Measurement (e.g., Days 0, 7, 14, 21) Development->Measurement Pteridine Pteridine Compound (e.g., MTX, 2f, 2d) Analysis Data Analysis (% Inhibition) Measurement->Analysis DHFR DHFR Inhibition Pteridine->DHFR Folate Reduced Folate Synthesis DHFR->Folate Nucleotide Reduced Purine/Pyrimidine Synthesis Folate->Nucleotide Cell Inhibition of Inflammatory Cell Proliferation Nucleotide->Cell Inflammation Reduced Inflammation & Paw Swelling Cell->Inflammation

Figure 1: Diagram illustrating the experimental workflow for the in vivo study and the targeted signaling pathway.

The superior performance of Compound 2f in this preclinical model warrants further investigation. Its enhanced efficacy may be attributed to structural modifications, such as the indoline moiety, which could influence its binding to DHFR or its pharmacokinetic properties. These findings represent a significant step forward in the quest for more potent and potentially safer treatments for rheumatoid arthritis.

Diaminopteridine Analogs: A Comparative Guide to Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of new diaminopteridine analogs, detailing their inhibitory potency against key therapeutic targets. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to facilitate informed decision-making in drug discovery and development.

Diaminopteridine-based compounds represent a promising class of molecules with significant therapeutic potential, primarily as inhibitors of dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts the folic acid metabolic pathway, which is crucial for DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies. This guide compares the inhibitory activity of novel diaminopteridine analogs against DHFR from various organisms and other relevant enzymes, benchmarked against established inhibitors.

Comparative Inhibitory Potency of Diaminopteridine Analogs

The inhibitory potency of novel diaminopteridine analogs is summarized below, with comparisons to the benchmark inhibitors methotrexate, trimetrexate, and trimethoprim. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Dihydrofolate Reductase (DHFR) Inhibitors
CompoundpcDHFR (μM)tgDHFR (μM)maDHFR (μM)rlDHFR (μM)Cp-I DHFR (μM)Cp-II DHFR (μM)hDHFR (μM)Reference
Trimetrexate 0.0420.010.0030.07---[1]
Trimethoprim ----4.03.8890
Analog 4a 0.210.0430.0124.4---[1]
Analog 4c 0.0420.0290.0170.027---[1]
Analog 4e 0.120.110.0290.20---[1]
Compound 2 ----<0.1<0.10.005
Compound 13 ----<0.1<0.10.004
Compound 25 ----0.1-1.00.1-1.00.1-1.0

*pcDHFR: Pneumocystis carinii DHFR, tgDHFR: Toxoplasma gondii DHFR, maDHFR: Mycobacterium avium DHFR, rlDHFR: rat liver DHFR, Cp-I/Cp-II DHFR: Cryptosporidium parvum DHFR (bovine/human isolate), hDHFR: human DHFR.

Inducible Nitric Oxide Synthase (iNOS) Inhibitors
CompoundiNOS IC50 (μM)Reference
Methotrexate >50[2]
10a 48.63[2]
10b 18.85[2]
10c 28.32[2]
10d 45.17[2]
10e 50.00[2]
10f 35.19[2]
10g 39.46[2]
10h 42.81[2]
10i 24.08[2]
10j 31.55[2]
10k 37.29[2]
10l 41.62[2]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the inhibition of DHFR activity. The enzymatic reaction involves the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.

Materials:

  • DHFR enzyme (from the desired species)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (diaminopteridine analogs) and benchmark inhibitors

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Assay Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds or benchmark inhibitors to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The inhibitory activity against iNOS is typically determined using the Griess assay, which measures the accumulation of nitrite, a stable product of nitric oxide (NO) synthase activity.

Materials:

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression in cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium and reagents

  • Test compounds (diaminopteridine analogs)

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Induction: Plate RAW 264.7 cells in a 96-well plate and stimulate with LPS and IFN-γ to induce iNOS expression.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant. The reagent reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percent inhibition of NO production is determined for each compound concentration, and the IC50 value is calculated.

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate the DHFR signaling pathway and a typical experimental workflow for assessing inhibitory potency.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Diaminopteridine Diaminopteridine Analog (Inhibitor) Diaminopteridine->DHFR

DHFR signaling pathway and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation plate_setup Assay Plate Setup reagent_prep->plate_setup incubation Pre-incubation with Inhibitor plate_setup->incubation reaction Initiate Enzymatic Reaction incubation->reaction measurement Kinetic Measurement (e.g., Absorbance @ 340nm) reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50 Value inhibition_calc->ic50_calc

Workflow for determining inhibitory potency.

References

A Comparative Guide to the Structural Confirmation of Synthetic (2,4-Diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural confirmation of synthetic (2,4-Diaminopteridin-6-yl)methanol. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also known as an impurity (Impurity A) of the widely used anticancer drug, Methotrexate.[1][2] Accurate structural confirmation is therefore critical for quality control and regulatory compliance in drug development and manufacturing.

This document outlines the application and expected data from primary analytical methods used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While X-ray Crystallography provides the most definitive structural information, its application is contingent on the ability to grow suitable crystals.

Comparison of Analytical Techniques

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, and their collective application ensures an unambiguous structural assignment.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.Provides definitive evidence of molecular structure and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Complex spectra for larger molecules.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.High sensitivity and specificity. Can be coupled with chromatography (LC-MS) for mixture analysis."Hard" ionization techniques can lead to the absence of a molecular ion peak. Isomers may not be distinguishable by MS alone.
HPLC-UV Purity assessment and quantification. Retention time provides a characteristic identifier under specific conditions.Robust, reproducible, and widely available. Excellent for quantitative analysis and purity determination.Does not provide direct structural information. Co-elution can be an issue.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths and angles.Provides the absolute structure.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound. Please note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C7-H~8.5 (singlet)~155.0
-CH₂OH (methylene)~4.7 (singlet)~62.0
-NH₂ (at C2 and C4)~6.8 - 7.2 (broad singlets)-
C2-~150.9
C4-~163.6
C4a-Not specified
C6-~143.2
C8a-Not specified

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₆O), the expected monoisotopic mass is approximately 192.076 g/mol .[1]

Expected Fragmentation Pattern

Electron Impact (EI) ionization, a "hard" ionization technique, can provide valuable structural information through fragmentation. Common fragmentation pathways for this compound would likely involve:

  • Loss of the hydroxymethyl group (-CH₂OH): A neutral loss of 31 Da.

  • Cleavage of the pteridine ring system: Fragmentation of the pyrimidine and pyrazine rings.

Experimental Protocol for LC-MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for pteridine derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar molecules like pteridines, often resulting in a prominent protonated molecular ion [M+H]⁺.

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements to confirm the elemental composition.

    • Tandem MS (MS/MS): Fragmentation of the parent ion can be induced to obtain structural information.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a primary tool for assessing the purity of this compound, especially in the context of it being an impurity in methotrexate.

Typical HPLC Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate buffer, pH adjusted) and acetonitrile/methanol
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 305 nm)[3]
Injection Volume 10 - 20 µL

Experimental Protocol for HPLC-UV Analysis

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the test sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • System Suitability: Inject a standard solution to ensure the chromatographic system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a synthetic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS HPLC HPLC-UV (Purity) Purification->HPLC Xray X-ray Crystallography (if crystalline) Purification->Xray Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation Xray->Confirmation

A typical workflow for the synthesis and structural confirmation of a chemical compound.
Comparison of Analytical Techniques for Structural Elucidation

The following diagram illustrates the relationship between the primary analytical techniques and the type of structural information they provide.

G cluster_techniques Analytical Techniques cluster_information Structural Information Compound This compound NMR NMR MS MS HPLC HPLC Xray X-ray Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight Purity Purity & Quantity HPLC->Purity ThreeDStructure 3D Atomic Arrangement Xray->ThreeDStructure

Relationship between analytical techniques and the structural information they provide.

References

Selectivity profiling of pteridine derivatives against parasitic vs. human enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research highlights the potential of pteridine derivatives as highly selective inhibitors of parasitic enzymes, paving the way for novel therapies against devastating diseases like leishmaniasis and African sleeping sickness. These compounds show remarkable efficacy in targeting key parasitic enzymes while sparing their human counterparts, a critical factor in developing safe and effective drugs.

Scientists and drug development professionals are increasingly focusing on the folate pathway of parasites, which is essential for their survival. Two enzymes in this pathway, pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR), have emerged as prime targets for therapeutic intervention. While DHFR is present in both parasites and humans, subtle structural differences allow for the design of parasite-specific inhibitors. Crucially, PTR1 is unique to certain parasites and absent in humans, making it an ideal target for selective drug development.[1]

Recent studies have successfully developed pteridine derivatives that exhibit potent and selective inhibition of these parasitic enzymes. For instance, certain newly designed compounds have shown apparent picomolar inhibition of Trypanosoma brucei PTR1 and nanomolar inhibition of Leishmania major PTR1.[2][3] Many of these derivatives demonstrate over 1000-fold greater selectivity for the parasitic PTR1 enzyme compared to human DHFR.[3]

The development of dual inhibitors, compounds that can effectively target both PTR1 and DHFR in parasites, is a particularly promising strategy.[4][5] This approach could prevent the development of drug resistance, a common challenge in treating parasitic infections. When DHFR is inhibited by a drug, parasites can sometimes use PTR1 as a "bypass" to continue producing essential folate metabolites.[1][6][7][8] By inhibiting both enzymes simultaneously, this escape mechanism is shut down.

Comparative Inhibitory Activity of Pteridine Derivatives

The following table summarizes the inhibitory activity of selected pteridine derivatives against parasitic and human enzymes, providing a clear comparison of their potency and selectivity.

CompoundParasite & EnzymeIC50 / KiHuman EnzymeIC50 / KiSelectivity Index (Human/Parasite)Reference
Compound 6aL. major PTR1100 nM (Ki)hDHFR>190 µM>1900[9]
Compound 6bL. major PTR137 nM (Ki)hDHFR>190 µM>5135[9]
PyrimethamineT. brucei PTR190 nM (IC50)hDHFR1.6 µM (IC50)~18[8][10]
PyrimethamineT. brucei DHFR45 nM (IC50)hDHFR1.6 µM (IC50)~36[8][10]
CycloguanilT. brucei PTR1>10 µM (IC50)hDHFR1.6 µM (IC50)<0.16[8][10]
CycloguanilT. brucei DHFR256 nM (Ki)hDHFR1.6 µM (IC50)~6.25[8]
Compound 5L. chagasi PTR10.47 µM (Ki)--20 (vs LcDHFR)[4]
Compound 2cT. brucei PTR1<0.1 nM (IC50)hDHFR>100 µM>1,000,000[3]
Compound 4eT. brucei PTR1<0.1 nM (IC50)hDHFR>100 µM>1,000,000[3]
Compound 4aL. major DHFR0.13 µM (IC50)---[3]
Compound 11T. brucei DHFR0.2 µM (IC50)hDHFR2.4 µM (IC50)12[11][12]
Compound 11L. major PTR110.2 µM (IC50)hDHFR2.4 µM (IC50)~0.24[11][12]
Compound 11L. major DHFR2.6 µM (IC50)hDHFR2.4 µM (IC50)~0.92[11][12]

Visualizing the Strategy

The following diagrams illustrate the targeted parasitic metabolic pathway and a typical workflow for assessing enzyme inhibition.

Parasitic Folate Pathway Parasitic Folate Biosynthesis Pathway cluster_host Host cluster_parasite Parasite Folate Folate DHF Dihydrofolate Folate->DHF import Biopterin Biopterin DHB Dihydrobiopterin Biopterin->DHB import DHFR Dihydrofolate Reductase (DHFR) PTR1 Pteridine Reductase 1 (PTR1) THF Tetrahydrofolate DHF->THF DHFR DHF->THF PTR1 (bypass) THB Tetrahydrobiopterin DHB->THB PTR1 DNA_Synthesis DNA Synthesis THF->DNA_Synthesis THB->DNA_Synthesis DHFR_Inhibitor DHFR Inhibitor DHFR_Inhibitor->DHFR PTR1_Inhibitor PTR1 Inhibitor PTR1_Inhibitor->PTR1

Caption: Targeted enzymes in the parasitic folate pathway.

Experimental Workflow Enzyme Inhibition Assay Workflow start Start recombinant_enzyme Recombinant Enzyme (e.g., PTR1 or DHFR) start->recombinant_enzyme incubation Incubation recombinant_enzyme->incubation substrate_cofactor Substrate (e.g., Folate) & Cofactor (NADPH) substrate_cofactor->incubation test_compound Pteridine Derivative (Test Compound) test_compound->incubation measurement Spectrophotometric Measurement (NADPH consumption at 340 nm) incubation->measurement data_analysis Data Analysis measurement->data_analysis ic50_determination IC50 / Ki Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for enzyme inhibition assays.

Experimental Protocols

The determination of the inhibitory potential of pteridine derivatives is crucial for their development as therapeutic agents. A standard method for this is the enzyme inhibition assay.

Enzyme Inhibition Assay for PTR1 and DHFR

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PTR1 or DHFR by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant parasitic PTR1 or DHFR

  • Recombinant human DHFR

  • NADPH

  • Substrate: Dihydrofolate (for DHFR) or Pterin (for PTR1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test pteridine derivatives dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, a specific concentration of the recombinant enzyme, and NADPH.

  • Compound Addition: The test pteridine derivative, at various concentrations, is added to the wells. A control reaction containing DMSO instead of the test compound is also prepared.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (dihydrofolate for DHFR or pterin for PTR1).

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is determined relative to the control.

  • IC50/Ki Determination: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined from the IC50 value, particularly for competitive inhibitors.

By performing these assays on both parasitic and human enzymes, a selectivity index can be calculated (IC50 for human enzyme / IC50 for parasitic enzyme), which is a critical parameter for evaluating the therapeutic potential of the compound. A high selectivity index indicates a greater preference for the parasitic enzyme, suggesting a lower likelihood of side effects in humans.

References

Safety Operating Guide

Proper Disposal of (2,4-Diaminopteridin-6-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (2,4-Diaminopteridin-6-yl)methanol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is imperative for maintaining a safe and regulatory-compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound's hydrochloride salt is known to cause skin and eye irritation and may lead to respiratory irritation, while the free base is harmful if swallowed.[1][2]

Essential PPE includes:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, gloves, absorbent paper) as solid hazardous chemical waste.[2]

  • Keep this waste stream separate from other chemical wastes to prevent unintended reactions.[1][3]

2. Containerization:

  • Use a dedicated, chemically compatible, and sealable container for the collection of solid this compound waste. The original product container is often a suitable choice.[2][4][5]

  • The container must be in good condition, free from leaks, and have a secure, screw-top cap.[3][5]

  • For contaminated labware such as gloves and absorbent towels, a designated, clearly labeled bag or bucket should be used.[2]

3. Labeling:

  • As soon as the first piece of waste is placed in the container, it must be labeled as "Hazardous Waste."[5][6][7]

  • The label must include the following information:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[8]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[7][8]

    • The accumulation start date (the date the first item of waste was added).[7][9]

    • The name and contact information of the generating researcher or lab.[6][8]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][10]

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure that the waste is stored with secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1][5]

  • Do not store incompatible waste types together.[3]

5. Arranging for Disposal:

  • Once the waste container is full (do not overfill; leave some headspace), or if the waste has been stored for an extended period (typically not exceeding one year in a satellite accumulation area), arrange for its collection.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[5][10]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kg (solid)[10]
Container Fill Level Do not fill past 90% capacity[2]
Maximum Storage Time in Satellite Area Typically up to 12 months, as long as accumulation limits are not exceeded[10]

Disposal Workflow Diagram

DisposalWorkflow Start Start: Generation of This compound Waste PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate 2. Identify & Segregate Waste (Solid Chemical Waste) PPE->Segregate Containerize 3. Place in a Compatible, Sealable Container Segregate->Containerize Label 4. Label Container 'Hazardous Waste' with Full Details Containerize->Label Store 5. Store in Designated Satellite Accumulation Area (with Secondary Containment) Label->Store CheckFull Is Container Full or Ready for Disposal? Store->CheckFull CheckFull->Store No RequestPickup 6. Arrange for Disposal (Contact EHS/Licensed Contractor) CheckFull->RequestPickup Yes End End: Waste Collected for Proper Disposal RequestPickup->End

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Diaminopteridin-6-yl)methanol
Reactant of Route 2
(2,4-Diaminopteridin-6-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。